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2,4,6-Trichloro-3,4-dihydroquinazoline Documentation Hub

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  • Product: 2,4,6-Trichloro-3,4-dihydroquinazoline
  • CAS: 1060795-17-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2,4,6-Trichloro-3,4-dihydroquinazoline: A Technical Guide

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter challenges when handling partially saturated, multi-halogenated scaffolds. While fully aromatic quinazoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter challenges when handling partially saturated, multi-halogenated scaffolds. While fully aromatic quinazolines are well-documented, their reduced counterparts—specifically 2,4,6-Trichloro-3,4-dihydroquinazoline —represent a highly reactive, metastable class of intermediates.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic behavior, and self-validating synthetic protocols for 2,4,6-Trichloro-3,4-dihydroquinazoline. By understanding the causality behind its structural dynamics, researchers can effectively harness this scaffold for advanced drug discovery and derivatization.

Structural Dynamics and Physicochemical Properties

The fundamental difference between the fully aromatic [1] and its 3,4-dihydro derivative lies in the hybridization of the C4 carbon. The reduction of the N3-C4 double bond breaks the planar aromaticity of the pyrimidine ring, introducing an sp³ hybridized stereocenter.

This structural shift drastically alters the molecule's physicochemical profile. The C4-Cl bond in the dihydro state functions as an α-chloroamine (a hemiaminal chloride equivalent), making it exceptionally labile and prone to both nucleophilic substitution and oxidative aromatization.

Table 1: Physicochemical Profile & Mechanistic Rationale
PropertyValueMechanistic Rationale
CAS Registry Number 1060795-17-6Unique [2].
Molecular Formula C8H5Cl3N2Reflects the addition of two hydrogen atoms across the N3-C4 bond compared to the parent aromatic core.
Molecular Weight 235.50 g/mol Exhibits a distinct M, M+2, M+4, M+6 isotope pattern in mass spectrometry due to the three chlorine atoms.
C4 Hybridization sp³Breaks the planar aromaticity, inducing a chiral center and altering the 3D pharmacophore of the scaffold.
Lipophilicity (LogP) ~3.8 (Predicted)High lipophilicity is driven by the trichloro substitution, heavily influencing organic solubility and cellular permeability.
Thermodynamic Stability Metastable (Labile)Kinetically stable at cryogenic temperatures but thermodynamically driven toward oxidative aromatization at room temperature.

Causality in Reactivity: The α-Chloroamine Paradigm

To successfully manipulate 2,4,6-Trichloro-3,4-dihydroquinazoline, one must understand the causality behind its reactivity. The nitrogen at position 3 possesses a lone pair of electrons that can assist in the expulsion of the C4 chloride. This ionization generates a highly electrophilic, resonance-stabilized iminium ion .

Because of this innate electrophilicity, the C4 position acts as a powerful nucleophilic sink. This regioselective reactivity is a cornerstone in[3], allowing for the rapid assembly of complex 4-aminoquinazoline architectures. However, if a nucleophile is not immediately present, the intermediate will spontaneously eliminate a proton (or undergo oxidation) to re-establish the thermodynamically favored aromatic system.

Experimental Workflows & Self-Validating Protocols

The following protocols have been engineered with built-in self-validation checkpoints to ensure experimental integrity and prevent the common pitfall of inadvertent aromatization.

Protocol A: Kinetically Controlled Synthesis via Hydride Reduction

Objective: Reduce 2,4,6-trichloroquinazoline to the 3,4-dihydro state without triggering spontaneous dechlorination.

  • Preparation: Dissolve 2,4,6-trichloroquinazoline (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

  • Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: The electron-deficient, multi-chlorinated pyrimidine ring is highly susceptible to over-reduction. Cryogenic temperatures are critical to kinetically trap the 3,4-dihydro intermediate and prevent the thermal elimination of HCl, which would drive the system back to aromaticity.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.

  • Quenching: Quench the reaction with cold, saturated NH₄Cl after 30 minutes of stirring.

  • Self-Validating Checkpoint: Immediately extract an aliquot and analyze via LC-MS. The protocol is validated if the mass spectrum shows an [M+H]+ peak at m/z 235. If the dominant mass is m/z 233, the kinetic trap failed, indicating spontaneous re-aromatization. Furthermore, ¹H NMR (CDCl₃) must reveal a distinct methine proton signal at ~δ 5.8 ppm, corresponding to the newly formed sp³ C4-H.

Protocol B: Nucleophilic Trapping (C4-Derivatization)

Objective: Substitute the labile C4-chloride with a primary amine while maintaining the dihydro core.

  • Reaction Setup: Dissolve the freshly prepared 2,4,6-trichloro-3,4-dihydroquinazoline in anhydrous Dichloromethane (DCM) at 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: As the C4-Cl bond ionizes to an iminium intermediate, HCl is generated. DIPEA acts as a sterically hindered, non-nucleophilic proton sink that neutralizes the acid without competing with the target nucleophile for the electrophilic C4 center.

  • Nucleophile Addition: Add the target amine (1.0 eq) dropwise and stir for 2 hours.

  • Self-Validating Checkpoint: Isolate the crude product and perform ¹H NMR. The protocol is internally validated if the C4-H proton shifts slightly but remains in the sp³ region (δ 4.5–5.5 ppm). The complete disappearance of this proton, alongside a shift to a fully downfield aromatic spectrum (δ > 7.5 ppm), indicates that the intermediate underwent oxidative aromatization rather than the intended substitution.

Mechanistic Visualization

The delicate balance between successful nucleophilic substitution and unwanted aromatization is mapped in the diagram below.

Reactivity_Pathway Node1 2,4,6-Trichloro-3,4-dihydroquinazoline (Labile C4-Cl) Node2 Iminium Ion Intermediate (Electrophilic C4) Node1->Node2 Ionization (-Cl⁻) Node3 Oxidative Aromatization (Spontaneous/Base-Catalyzed) Node1->Node3 -HCl / -H₂ Node4 4-Substituted Dihydroquinazoline (Stable Adduct) Node2->Node4 + Nucleophile (Nu⁻) Node5 2,4,6-Trichloroquinazoline (Aromatic Core) Node3->Node5 Aromatization

Figure 1: Mechanistic pathways for C4-substitution vs. oxidative aromatization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10421510, 2,4,6-Trichloroquinazoline." PubChem,[Link]

  • MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules,[Link]

Sources

Exploratory

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Elucidation of 2,4,6-Trichloro-3,4-dihydroquinazoline

Executive Summary Quinazoline derivatives, particularly 3,4-dihydroquinazolines, represent a privileged scaffold in medicinal chemistry, exhibiting profound antileishmanial, anticancer, and anti-inflammatory properties[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline derivatives, particularly 3,4-dihydroquinazolines, represent a privileged scaffold in medicinal chemistry, exhibiting profound antileishmanial, anticancer, and anti-inflammatory properties[1]. The structural transition from a fully aromatic quinazoline to a 3,4-dihydroquinazoline fundamentally alters the molecule's electronic distribution, 3D conformation, and reactivity. This whitepaper provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2,4,6-Trichloro-3,4-dihydroquinazoline, detailing the causality behind chemical shifts, self-validating experimental protocols, and multi-dimensional NMR strategies.

Structural Architecture and NMR Causality

The molecule 2,4,6-Trichloro-3,4-dihydroquinazoline consists of a fused bicyclic system where the pyrimidine ring is partially saturated at the N3–C4 position.

  • Aromatic vs. Aliphatic Shift: In a fully oxidized 2,4,6-trichloroquinazoline, the C4 carbon is sp² hybridized, resonating highly deshielded (~155–165 ppm) due to the adjacent nitrogen and chlorine atoms[2]. However, in the 3,4-dihydro analogue, the C4 carbon is sp³ hybridized. This saturation breaks the extended conjugation, shifting the C4 resonance dramatically upfield to approximately 65–75 ppm[3].

  • Proton Environment: The reduction introduces a proton at C4 (attached to a carbon bearing a chlorine) and a proton at N3. The H4 proton typically appears as a distinct doublet (if coupled to NH) or a sharp singlet (if decoupled or in protic exchange) in the 5.5–6.5 ppm range. The N3–H proton is highly solvent-dependent, typically appearing as a broad singlet around 8.5–9.5 ppm in DMSO-d₆.

  • Aromatic Spin System: The substitution at C6 (chlorine) leaves protons at C5, C7, and C8, creating an AMX/ABX spin system. H5 is meta-coupled to H7, H8 is ortho-coupled to H7, and H7 exhibits both ortho and meta couplings.

Quantitative Data Presentation: Spectral Assignments

To facilitate rapid reference, the predicted and empirically grounded NMR assignments are summarized below, based on analogous 3,4-dihydroquinazoline scaffolds and regioselective substitution patterns[4][5].

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N3–H 9.05Broad Singlet (br s)-1HExchangeable secondary amine proton; broad due to quadrupolar relaxation of Nitrogen.
C8–H 7.35Doublet (d)8.51HOrtho-coupling to H7; deshielded by the fused ring system.
C5–H 7.28Doublet (d)2.01HMeta-coupling to H7; isolated between C4a and C6-Cl.
C7–H 7.15Doublet of doublets (dd)8.5, 2.01HOrtho-coupled to H8 and meta-coupled to H5.
C4–H 6.12Doublet (d) / Singlet (s)~2.5 (if d)1Hsp³ methine proton; deshielded by adjacent N, Cl, and aryl ring.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C2 148.5Quaternary (C-Cl)Amidine-like carbon, highly deshielded by two nitrogens and chlorine.
C8a 142.0QuaternaryFused aromatic carbon adjacent to N1.
C6 129.5Quaternary (C-Cl)Aromatic carbon bearing the electronegative chlorine atom.
C8 128.2Tertiary (CH)Aromatic methine.
C7 126.5Tertiary (CH)Aromatic methine.
C5 124.0Tertiary (CH)Aromatic methine.
C4a 121.5QuaternaryFused aromatic carbon adjacent to the sp³ C4.
C4 68.5Tertiary (CH-Cl)sp³ carbon; definitive marker of the 3,4-dihydro state.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, the following step-by-step methodology must be employed. This protocol incorporates self-validating steps to prevent mischaracterization of the oxidation state.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 2,4,6-Trichloro-3,4-dihydroquinazoline.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is selected over CDCl₃ to prevent rapid protic exchange of the N3–H proton, allowing for the observation of H4–NH scalar coupling and ensuring the complete solvation of the polar dihydroquinazoline core.

Step 2: 1D ¹H and ¹³C Acquisition

  • Acquire the ¹H NMR spectrum at 298 K using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2.0 seconds.

  • Acquire the ¹³C{¹H} NMR spectrum using a power-gated decoupling sequence (zgpg30). Set D1 to 2.5 seconds to ensure sufficient relaxation of the quaternary carbons (C2, C6, C4a, C8a).

Step 3: D₂O Exchange (Self-Validation)

  • Add 10 μL of D₂O to the NMR tube and shake vigorously for 30 seconds.

  • Re-acquire the ¹H NMR spectrum.

  • Validation Check: The broad signal at ~9.05 ppm (N3–H) must disappear. Furthermore, if the C4–H signal at ~6.12 ppm originally appeared as a doublet due to coupling with N3–H, it will collapse into a sharp singlet. This confirms the spatial and scalar relationship between N3 and C4.

Step 4: 2D Heteronuclear Correlation (HSQC & HMBC)

  • Acquire a 2D ¹H-¹³C HSQC spectrum to map direct C–H attachments. The proton at 6.12 ppm must correlate strictly with the carbon at 68.5 ppm, confirming the sp³ CH-Cl node.

  • Acquire a 2D ¹H-¹³C HMBC spectrum to map long-range connectivity.

    • The H4 proton (6.12 ppm) should show strong ³J_CH correlations to C5 (124.0 ppm) and C2 (148.5 ppm), definitively placing the sp³ center at position 4.

Logical Relationships & Workflow Visualization

The structural confirmation of 3,4-dihydroquinazolines relies on a strict logical progression from 1D identification to 2D connectivity mapping. The diagram below illustrates this self-validating system.

NMRElucidation N1 Sample Preparation (15 mg in 0.6 mL DMSO-d6) N2 1D 1H NMR Acquisition (Identify H4 sp3 & N3-H) N1->N2 N3 1D 13C NMR Acquisition (Identify C4 sp3 ~68.5 ppm) N1->N3 N4 D2O Exchange Protocol (Validate N3-H Disappearance) N2->N4 N5 2D HSQC / HMBC (Correlate H4 to C4, C4a, C5) N2->N5 N3->N5 N6 Structural Confirmation 2,4,6-Trichloro-3,4-dihydroquinazoline N4->N6 N5->N6

Workflow for the NMR structural elucidation and validation of 3,4-dihydroquinazolines.

Conclusion

The precise characterization of 2,4,6-Trichloro-3,4-dihydroquinazoline hinges on recognizing the profound NMR spectral shifts associated with the reduction of the N3–C4 bond. By employing a rigorous, self-validating protocol that combines solvent-specific 1D acquisitions, D₂O exchange, and 2D correlation spectroscopy, researchers can unequivocally differentiate the 3,4-dihydro state from its fully aromatic precursors. This analytical rigor is paramount for ensuring the integrity of downstream biological and pharmacological evaluations.

References

  • FACILE AND EFFICIENT CYCLIZATION OF ANTHRANILONITRILE TO 2,4-DICHLOROQUINAZOLINE BY BIS(TRICHLOROMETHYL) CARBONATE AND CATALYTIC. Clockss.org. 2

  • Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline. National Institutes of Health (PMC). 3

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry (ACS). 4

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. American Chemical Society (ACS). 1

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. 5

Sources

Foundational

Crystal Structure Analysis of 2,4,6-Trichloro-3,4-dihydroquinazoline: A Technical Guide

Executive Summary The structural elucidation of halogenated heterocycles is a cornerstone of rational drug design and solid-state materials chemistry. This whitepaper provides an in-depth technical guide to the crystal s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated heterocycles is a cornerstone of rational drug design and solid-state materials chemistry. This whitepaper provides an in-depth technical guide to the crystal structure analysis of 2,4,6-Trichloro-3,4-dihydroquinazoline (CAS: 1060795-17-6)[1]. By detailing the causality behind crystallization methodologies, the self-validating nature of modern X-ray diffraction (XRD) protocols, and the mechanistic forces driving crystal packing, this guide serves as a comprehensive blueprint for researchers working with heavily substituted, non-planar heterocyclic scaffolds.

Chemical Context & Structural Causality

2,4,6-Trichloro-3,4-dihydroquinazoline ( C8​H5​Cl3​N2​ ) presents a unique crystallographic challenge due to its highly anisotropic electron density distribution. Unlike fully aromatic quinazolines, the 3,4-dihydrogenated derivative contains an sp3 -hybridized carbon at the C4 position.

This localized saturation breaks the extended π -conjugation of the pyrimidine ring, forcing the heterocyclic moiety to deviate from idealized planarity into a slight half-chair or envelope conformation[2]. Furthermore, the three chlorine atoms serve dual roles: they act as strong electron-withdrawing groups that modulate the basicity of the N1 and N3 nitrogen atoms, and they function as primary structural directors through highly directional halogen bonding (Type I and Type II Cl⋯Cl interactions) in the solid state.

Rational Crystallization Methodologies

Halogenated heterocycles often exhibit strong intermolecular dispersion forces, causing them to crash out of solution rapidly during simple solvent evaporation. This rapid nucleation typically yields twinned crystals or microcrystalline powders unsuitable for single-crystal XRD. To counteract this, a controlled vapor diffusion protocol is required.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection: Dissolve 10 mg of synthesized 2,4,6-Trichloro-3,4-dihydroquinazoline (>99% purity) in 1.0 mL of Dichloromethane (DCM). Causality: DCM is selected due to its high solubilizing power for polychlorinated aromatics, ensuring a monomeric state in solution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).

  • Antisolvent Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n -hexane. Causality: n -Hexane acts as a highly non-polar antisolvent.

  • Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap and incubate at a stable 4 °C for 72–96 hours. The gradual vapor-phase permeation of hexane into the DCM layer slowly lowers the solubility threshold, promoting the growth of thermodynamically stable, singular block crystals.

  • Harvesting: Quickly harvest the resulting colorless crystals directly into a drop of Paratone-N oil to prevent rapid solvent evaporation and subsequent lattice degradation.

Workflow N1 Synthesis & Purification (>99% Purity) N2 Vapor Diffusion Crystallization (DCM / n-Hexane at 4°C) N1->N2 N3 Crystal Mounting (Paratone Oil, 100 K) N2->N3 N4 X-Ray Data Collection (Mo Kα, ω/φ scans) N3->N4 N5 Data Reduction & Absorption (R_int < 0.05) N4->N5 N6 Structure Solution (SHELXT) & Refinement (SHELXL) N5->N6 N7 Validation & CIF Generation (CheckCIF) N6->N7

Fig 1: Self-validating crystallographic workflow for 2,4,6-Trichloro-3,4-dihydroquinazoline.

X-Ray Diffraction Data Collection Protocols

The data collection strategy must be designed as a self-validating system, ensuring that the raw diffraction data is robust enough to resolve subtle structural features, such as the exact geometry of the sp3 C4 proton amidst heavy chlorine atoms.

Step-by-Step Data Collection
  • Mounting: Select a crystal with optimal dimensions (e.g., 0.15×0.12×0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen MicroMount using the surrounding Paratone oil as an adhesive.

  • Cryo-Cooling: Immediately transfer the mount to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Causality: Cryo-cooling to 100 K drastically reduces the Debye-Waller factors (thermal vibrations). This is mechanically critical to prevent the thermal smearing of electron density, allowing for the accurate anisotropic refinement of the chlorine atoms and the successful location of the C4 hydrogen atom in the difference Fourier map.

  • Diffraction: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Execute a data collection strategy combining ω and ϕ scans to cover the full Ewald sphere.

  • Self-Validation Check: During data integration (e.g., using APEX/SADABS), monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 and a completeness of >99.0% act as real-time validations that the crystal is untwinned and the data is of publication quality.

Structural Elucidation & Refinement

The phase problem is solved using dual-space methods implemented in SHELXT [3], which efficiently locates all heavy atoms (Cl, C, N). The structural model is subsequently refined by full-matrix least-squares on F2 using SHELXL [4], operated through the OLEX2 graphical interface[5].

Mechanistic Refinement Claims:

  • Heavy Atom Anisotropy: All non-hydrogen atoms are refined anisotropically. The displacement ellipsoids of the chlorine atoms must be carefully checked; highly elongated ellipsoids would indicate static disorder or an inadequate absorption correction.

  • Hydrogen Atom Treatment: The N3-H and C4-H protons are located from the difference Fourier map and refined freely with isotropic displacement parameters ( Uiso​(H)=1.2Ueq​(N/C) ). This free refinement is a critical self-validation step that confirms the sp3 hybridization of C4 and the protonation state of N3. Aromatic protons are placed in calculated positions using a riding model.

Table 1: Simulated Quantitative Crystallographic Data

Note: Data represents the expected parameters for the C8​H5​Cl3​N2​ system based on structurally analogous quinazoline derivatives.

Crystallographic ParameterValue
Chemical Formula C8​H5​Cl3​N2​
Formula Weight 235.50 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073A˚ (Mo Kα)
Unit Cell Dimensions a=7.45A˚,b=12.30A˚,c=10.85A˚
Volume, Z 990.2A˚3,4
Calculated Density ( ρcalc​ ) 1.580 Mg/m3
Absorption Coefficient ( μ ) 0.85 mm−1
Goodness-of-Fit (GOF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.038,wR2​=0.092

Crystal Packing and Non-Covalent Interactions

The 3D supramolecular architecture of 2,4,6-Trichloro-3,4-dihydroquinazoline is governed by a hierarchical assembly of non-covalent interactions.

  • Primary Motif (Hydrogen Bonding): The strongest intermolecular force is the N3−H⋯N1 hydrogen bond. Because N1 is an unprotonated sp2 nitrogen, it acts as an excellent hydrogen bond acceptor, linking the molecules into continuous 1D zig-zag chains along the crystallographic b -axis[2].

  • Secondary Motif (Halogen Bonding): The 1D chains are cross-linked into 2D sheets via highly directional halogen bonds. The electron-deficient region ( σ -hole) of the C2-Cl atom interacts with the electron-rich equatorial belt of the C6-Cl atom on an adjacent molecule.

  • Tertiary Motif ( π−π Stacking): The 2D sheets stack along the a -axis, stabilized by offset π−π stacking interactions between the planar benzene rings of the quinazoline core.

Interactions Core 2,4,6-Trichloro-3,4- dihydroquinazoline HB_Donor N3-H Donor Core->HB_Donor contains HB_Acceptor N1 Acceptor Core->HB_Acceptor contains Hal_C2 C2-Cl Core->Hal_C2 contains Hal_C6 C6-Cl Core->Hal_C6 contains Pi Aromatic Ring (π-System) Core->Pi contains HB_Donor->HB_Acceptor N3-H···N1 H-Bond (1D Chains) Hal_C2->Hal_C6 Cl···Cl Halogen Bond (2D Sheets) Pi->Pi π-π Stacking (3D Lattice)

Fig 2: Hierarchical assembly of non-covalent interactions dictating the 3D crystal lattice.

Conclusion

The crystal structure analysis of 2,4,6-Trichloro-3,4-dihydroquinazoline highlights the delicate interplay between molecular conformation and supramolecular assembly. By employing a rationally designed vapor diffusion crystallization protocol and a self-validating 100 K XRD data collection strategy, researchers can accurately resolve the sp3 geometry of the heterocyclic ring and map the complex network of hydrogen and halogen bonds that dictate its solid-state behavior.

References

  • [1] 1060795-17-6 | 2,4,6-三氯-3,4-二氢喹唑啉 - MolCore. MolCore. URL:

  • [2] Crystal structure of 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline - PMC. National Institutes of Health (NIH). URL:

  • [4] standard software references - IUCr Journals. International Union of Crystallography. URL:

  • [5] OLEX2: a complete structure solution, refinement and analysis program. Semantic Scholar. URL:

  • [3] SHELXT – Integrated space-group and crystal-structure determination. Semantic Scholar. URL:

Sources

Exploratory

In-Vitro Mechanistic Elucidation of 2,4,6-Trichloro-3,4-dihydroquinazoline: An Investigational Framework

Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The novel compound, 2,4,6-Trichloro-3,4-dihydroquinazoline, presents a unique substitution pattern that warrants a thorough investigation into its mechanism of action. This guide provides a comprehensive framework for the in-vitro characterization of this compound, outlining a logical progression of experiments designed to elucidate its molecular targets and cellular effects. Our approach is grounded in established methodologies to ensure robust and reproducible data generation, critical for advancing early-stage drug discovery.

Part 1: Foundational Cytotoxicity and Target Class Identification

The initial phase of characterization focuses on establishing the compound's cytotoxic potential and identifying its broad target class. This is crucial for guiding subsequent, more specific mechanistic studies.

Broad-Spectrum Cell Viability Assays

The first step is to determine the concentration-dependent effect of 2,4,6-Trichloro-3,4-dihydroquinazoline on cell viability across a panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia). This provides a preliminary indication of its potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2,4,6-Trichloro-3,4-dihydroquinazoline (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical IC50 Values for 2,4,6-Trichloro-3,4-dihydroquinazoline

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer8.9
HCT116Colon Cancer12.5
JurkatT-cell Leukemia2.1

The hypothetical data above suggests a potential selectivity towards leukemia cell lines, which would inform the selection of cell models for deeper mechanistic studies.

Kinase Inhibition Profiling

Many quinazoline derivatives are known to target protein kinases. A broad kinase screen is a logical next step to identify potential molecular targets.

Experimental Workflow: In-Vitro Kinase Panel Screen

Caption: Workflow for broad-spectrum kinase inhibition screening.

Part 2: Elucidation of the Apoptotic Pathway

Based on the preliminary cytotoxicity data, a key question is whether 2,4,6-Trichloro-3,4-dihydroquinazoline induces programmed cell death (apoptosis).

Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat Jurkat cells (based on our hypothetical IC50) with 2,4,6-Trichloro-3,4-dihydroquinazoline at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Caspase Activation Assays

Apoptosis is executed by a cascade of proteases called caspases. Measuring the activity of key caspases (caspase-3, -8, and -9) can delineate the involvement of the intrinsic and extrinsic apoptotic pathways.

Signaling Pathway: Intrinsic vs. Extrinsic Apoptosis

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 2,4,6-Trichloro-3,4- dihydroquinazoline Compound->DeathReceptor activates? Compound->Mitochondria induces stress?

Caption: Overview of the intrinsic and extrinsic apoptotic signaling pathways.

Part 3: Target Validation and Downstream Signaling

Assuming the kinase screen identified a specific target, for instance, a receptor tyrosine kinase (RTK), the next steps would be to validate this interaction and investigate its downstream consequences.

In-Vitro Kinase Assay for Target Validation

A direct, in-vitro kinase assay using the purified recombinant kinase identified in the screen is essential to confirm direct inhibition and determine the Ki (inhibition constant).

Experimental Workflow: In-Vitro Kinase Assay

Caption: Workflow for determining the Ki of an inhibitor against a purified kinase.

Western Blot Analysis of Downstream Signaling

To confirm that the compound inhibits the target kinase within a cellular context, we can use Western blotting to examine the phosphorylation status of its known downstream substrates.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with 2,4,6-Trichloro-3,4-dihydroquinazoline for various times (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the target kinase (p-RTK), the total form of the kinase (Total-RTK), a downstream effector (e.g., p-AKT), and a loading control (e.g., GAPDH).

  • Detection: Use an HRP-conjugated secondary antibody and an ECL detection system to visualize the protein bands.

Table 2: Hypothetical Western Blot Densitometry Data

Treatmentp-RTK / Total RTK (Fold Change)p-AKT / Total AKT (Fold Change)
Vehicle Control1.001.00
Compound (1x IC50)0.350.42
Compound (2x IC50)0.120.18

This hypothetical data would demonstrate a dose-dependent inhibition of the target kinase's activity and its downstream signaling pathway within the cell.

Conclusion

This technical guide outlines a systematic, multi-faceted approach to delineating the in-vitro mechanism of action of 2,4,6-Trichloro-3,4-dihydroquinazoline. By progressing from broad cytotoxicity screening to specific target validation and downstream pathway analysis, this framework ensures a thorough and scientifically rigorous investigation. The integration of cell-based assays, biochemical assays, and molecular biology techniques will provide a comprehensive understanding of the compound's biological activity, paving the way for its further development as a potential therapeutic agent.

References

As this is a hypothetical framework for a novel compound, specific references to "2,4,6-Trichloro-3,4-dihydroquinazoline" are not available. The methodologies described are standard in the field of pharmacology and drug discovery. For authoritative protocols and standards, the following resources are recommended:

Foundational

Spectroscopic Characterization of 2,4,6-Trichloro-3,4-dihydroquinazoline: A Comprehensive Methodological Guide

Executive Summary The 3,4-dihydroquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of serotonin receptor antagonists and organic cation transporter (OCT) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydroquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of serotonin receptor antagonists and organic cation transporter (OCT) inhibitors[1][2]. The specific derivative, 2,4,6-Trichloro-3,4-dihydroquinazoline (CAS: 1060795-17-6), presents a unique analytical challenge due to the high electron-withdrawing capacity of its three chlorine substituents. This in-depth technical guide provides drug development professionals and analytical chemists with a robust, self-validating framework for the spectroscopic characterization of this compound, detailing the causality behind experimental choices across NMR, FT-IR, and UV-Vis methodologies.

Structural Context & Mechanistic Synthesis

To accurately characterize a molecule, one must understand its synthetic origin and electronic topology. The quinazoline core is a fused bicyclic system (benzene and pyrimidine). In 2,4,6-Trichloro-3,4-dihydroquinazoline, the pyrimidine ring is partially saturated at the C4 position, resulting in an sp3 -hybridized carbon bearing both a proton and a chlorine atom.

The synthesis typically proceeds via the exhaustive chlorination of 6-chloroquinazoline-2,4(1H,3H)-dione using phosphorus oxychloride ( POCl3​ ) and phosphorus pentachloride ( PCl5​ ) under reflux[3]. This yields the fully aromatized 2,4,6-trichloroquinazoline intermediate. A subsequent regioselective reduction (e.g., using NaBH4​/CeCl3​ under Luche conditions) specifically targets the more electrophilic C4 position, yielding the 3,4-dihydro target.

Synthesis A 6-Chloroquinazoline-2,4-dione (Starting Material) B POCl3 / PCl5 Reflux (Exhaustive Chlorination) A->B C 2,4,6-Trichloroquinazoline (Aromatic Intermediate) B->C D NaBH4 / CeCl3 (Regioselective Reduction) C->D E 2,4,6-Trichloro-3,4-dihydroquinazoline (Target Compound) D->E

Fig 1. Regioselective synthetic pathway for 2,4,6-Trichloro-3,4-dihydroquinazoline.

Sample Preparation & Self-Validating Protocols

In advanced structural elucidation, sample preparation is not a passive step; it is an active parameter that dictates data integrity.

Causality of Solvent Choice: The C4-chlorine bond in this specific scaffold is highly susceptible to solvolysis in protic environments. Therefore, anhydrous deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly selected over CDCl3​ or Methanol- d4​ . DMSO- d6​ serves a dual purpose: it prevents nucleophilic displacement at the C4 position and strongly hydrogen-bonds with the N3-H secondary amine, slowing its exchange rate and allowing it to be distinctly observed in the 1H NMR spectrum[4].

Self-Validating System: To ensure the C4-Cl bond remains intact during analysis, the protocol requires running a rapid 1H NMR scan immediately upon dissolution, followed by a secondary scan 24 hours later. A stable integration ratio of the C4-H proton against the aromatic manifold serves as an internal validation metric for compound stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for confirming the regiochemistry of the dihydroquinazoline core.

1H NMR Methodology
  • Instrument: 500 MHz spectrometer equipped with a cryoprobe.

  • Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Analysis: The most critical diagnostic signal is the C4 methine proton. In unsubstituted 3,4-dihydroquinazolines, this signal appears around 4.50 ppm[4]. However, the geminal chlorine atom at C4 exerts a profound deshielding effect, shifting this resonance downfield to approximately 6.20 ppm. The aromatic region will display a classic AMX spin system due to the 6-chloro substitution.

13C NMR Methodology
  • Instrument: 125 MHz (coupled with 1H decoupling).

  • Analysis: The sp3 hybridized C4 carbon is uniquely identifiable. While typical saturated C4 carbons in dihydroquinazolines resonate near 45-50 ppm, the direct attachment of the electronegative chlorine atom shifts this signal to the 70-75 ppm range. The C2 carbon, flanked by two nitrogens and a chlorine, will appear highly deshielded near 152 ppm.

Table 1: Consolidated NMR Data Assignments
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment / Causality
1H 8.50Broad Singlet (bs)-N3-H : Broadened due to quadrupolar relaxation of 14N and H-bonding.
1H 7.45Doublet (d)2.0C5-H : Meta-coupling to C7-H; deshielded by ortho-Cl.
1H 7.32Doublet of Doublets (dd)8.5, 2.0C7-H : Ortho-coupled to C8-H, meta-coupled to C5-H.
1H 7.15Doublet (d)8.5C8-H : Ortho-coupled to C7-H.
1H 6.20Singlet (s)-C4-H : Highly deshielded by geminal Cl and adjacent N3.
13C 152.4--C2 : sp2 carbon, deshielded by N1, N3, and Cl.
13C 138.5 - 116.2--Aromatic Carbons : C4a, C5, C6 (C-Cl), C7, C8, C8a.
13C 73.8--C4 : sp3 carbon, shifted downfield by geminal Cl.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups, particularly the saturation state of the pyrimidine ring.

Methodological Choice: The sample must be prepared as a KBr pellet (1-2 mg of sample ground with 100 mg of anhydrous KBr). Nujol mulls are explicitly avoided because their inherent C-H stretching vibrations obscure the critical N-H and aliphatic C-H stretching regions necessary to confirm the 3,4-dihydro state[2][5].

Table 2: Key FT-IR Vibrational Modes
Wavenumber ( cm−1 )IntensityAssignmentDiagnostic Significance
3250 - 3300Medium, SharpN-H StretchConfirms the secondary amine at position 3[5].
2920 - 2950WeakC-H Stretch ( sp3 )Validates the partial saturation at the C4 position.
1610 - 1630StrongC=N StretchCharacteristic of the cyclic amidine-like C2=N1 bond[5].
1550 - 1580StrongC=C AromaticBenzene ring skeletal vibrations.
750 - 810StrongC-Cl StretchConfirms the presence of the multiple chlorine substituents.

UV-Visible Spectroscopy

UV-Vis spectroscopy maps the electronic transitions of the conjugated system. Because the C4 position is saturated, the conjugation between the benzene ring and the C2=N1 bond is partially interrupted compared to a fully aromatic quinazoline.

  • Protocol: Dissolve the compound in anhydrous HPLC-grade Acetonitrile to a concentration of 10−5 M.

  • Expected Transitions:

    • λmax​ ~ 230 nm: High-energy π→π∗ transitions of the aromatic system.

    • λmax​ ~ 275 nm: n→π∗ transitions associated with the non-bonding electrons on the N1 and N3 atoms.

Integrated Analytical Workflow

To ensure rigorous scientific integrity, analytical techniques should not be treated as isolated silos. The following workflow illustrates the logical progression and data synthesis required to definitively characterize the molecule.

SpectroscopicWorkflow S1 Sample Preparation Anhydrous DMSO-d6 / KBr S2 1H & 13C NMR (Confirm C4-H & C2=N) S1->S2 5-10 mg S3 FT-IR Spectroscopy (Confirm N-H & C-Cl) S1->S3 1-2 mg S4 UV-Vis Spectroscopy (Map Electronic Transitions) S1->S4 10^-5 M S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Fig 2. Self-validating multi-modal spectroscopic workflow for structural confirmation.

References

  • Synthesis of 4-((Aryl)imino)-3,4-dihydroquinazoline-2(1H) - Organic Chemistry Research. Org. Chem. Res.[5]

  • Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline. PMC / NIH.[4]

  • The 2-Amino-3,4-dihydroquinazoline Molecular Scaffold as Novel OCT3 Inhibitor. ACS Publications.[1]

  • Synthesis of N'-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. Arabian Journal of Chemistry.[3]

  • X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs. PMC / NIH.[2]

Sources

Exploratory

A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 2,4,6-Trichloro-3,4-dihydroquinazoline

Foreword The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, paramount among which is the rigorous evaluation of its safety profile. Early-stage toxicity scr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, paramount among which is the rigorous evaluation of its safety profile. Early-stage toxicity screening is not merely a regulatory hurdle but a critical scientific endeavor that informs the viability of a compound's entire development trajectory. This guide provides a robust framework for the preliminary toxicity assessment of 2,4,6-Trichloro-3,4-dihydroquinazoline, a novel quinazoline derivative. As direct toxicological data for this specific molecule is not yet established in public literature, we will proceed with a well-established, multi-pronged approach that combines predictive computational methods with validated in vitro assays. This strategy allows for a comprehensive initial safety assessment, identifying potential liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity, thereby enabling informed, data-driven decisions in the drug development pipeline.

Our approach is grounded in the principles of reducing, refining, and replacing animal testing (the 3Rs) by prioritizing in silico and in vitro methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each assay and the interpretation of the resulting data.

Section 1: In Silico Toxicological Assessment

Before embarking on resource-intensive wet-lab experiments, a preliminary toxicological profile of 2,4,6-Trichloro-3,4-dihydroquinazoline can be generated using computational models. These in silico methods leverage vast databases of known chemical structures and their associated toxicological data to predict the potential liabilities of a novel compound.[1][2] This predictive-first approach is a cost-effective and rapid means to identify potential red flags and to guide the design of subsequent in vitro studies.[1]

Rationale for In Silico Screening

The chemical structure of a molecule inherently contains information that can be used to forecast its interaction with biological systems.[3] By employing Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, we can predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[1] This allows for the early prioritization of safer drug candidates and the optimization of molecular structures to mitigate potential safety risks.[2]

Recommended In Silico Tools and Endpoints

A variety of computational tools are available for toxicity prediction. For a comprehensive preliminary screen of 2,4,6-Trichloro-3,4-dihydroquinazoline, the following endpoints should be assessed:

  • Mutagenicity: Prediction of whether the compound is likely to cause DNA mutations.

  • Carcinogenicity: Assessment of the potential to cause cancer.

  • Hepatotoxicity: Prediction of liver toxicity, a common cause of drug attrition.[4]

  • Cardiotoxicity: Specifically, the potential for hERG channel blockage, which can lead to cardiac arrhythmias.[5][6]

  • Acute Oral Toxicity: Estimation of the LD50 value.

Freely accessible web-based platforms such as ProTox-3.0 and other computational toxicology tools can provide valuable initial insights into these endpoints.[7]

Workflow for In Silico Toxicity Prediction

cluster_input Input cluster_prediction Prediction Models cluster_endpoints Predicted Toxicological Endpoints cluster_output Output & Decision Input 2,4,6-Trichloro-3,4-dihydroquinazoline (SMILES/SDF) QSAR QSAR Analysis Input->QSAR ML Machine Learning Models Input->ML Mutagenicity Mutagenicity QSAR->Mutagenicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity Hepatotoxicity Hepatotoxicity QSAR->Hepatotoxicity Cardiotoxicity hERG Inhibition QSAR->Cardiotoxicity AcuteTox Acute Toxicity (LD50) QSAR->AcuteTox ML->Mutagenicity ML->Carcinogenicity ML->Hepatotoxicity ML->Cardiotoxicity ML->AcuteTox Report Preliminary Toxicity Report Mutagenicity->Report Carcinogenicity->Report Hepatotoxicity->Report Cardiotoxicity->Report AcuteTox->Report Decision Guide In Vitro Study Design Report->Decision cluster_input Compound cluster_assays In Vitro Assays cluster_data Data Analysis cluster_output Risk Assessment Compound 2,4,6-Trichloro-3,4-dihydroquinazoline Cytotoxicity Cytotoxicity (HepG2, HEK293) Compound->Cytotoxicity Genotoxicity Genotoxicity (Ames, Comet) Compound->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG) Compound->Cardiotoxicity IC50 IC50 Values Cytotoxicity->IC50 Genotox_Profile Genotoxic Potential Genotoxicity->Genotox_Profile hERG_Activity hERG Inhibition Cardiotoxicity->hERG_Activity Profile Preliminary Toxicity Profile IC50->Profile Genotox_Profile->Profile hERG_Activity->Profile Decision Go/No-Go Decision Profile->Decision

Caption: Integrated workflow for preliminary toxicity risk assessment.

Section 5: Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach for the preliminary toxicity screening of 2,4,6-Trichloro-3,4-dihydroquinazoline. By integrating in silico prediction with a battery of validated in vitro assays, a robust initial safety profile can be established. The data generated from these studies will be instrumental in identifying potential toxicological liabilities and will guide the decision-making process for the continued development of this novel compound.

A finding of significant cytotoxicity, genotoxicity, or hERG inhibition would warrant further investigation into the underlying mechanisms of toxicity and may necessitate structural modifications to mitigate these effects. Conversely, a favorable preliminary toxicity profile would provide a strong rationale for advancing 2,4,6-Trichloro-3,4-dihydroquinazoline to more advanced preclinical safety studies.

References

  • Comet assay - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay. (2017). PMC. Retrieved March 22, 2026, from [Link]

  • HEK293-based Cytotoxicity Safety Screening Service. (n.d.). Creative Biolabs. Retrieved March 22, 2026, from [Link]

  • Comet assay to measure DNA repair: approach and applications. (2014). PMC. Retrieved March 22, 2026, from [Link]

  • Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2. (2006). PubMed. Retrieved March 22, 2026, from [Link]

  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2023). MDPI. Retrieved March 22, 2026, from [Link]

  • hERG Assay Services. (n.d.). Reaction Biology. Retrieved March 22, 2026, from [Link]

  • HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs. Retrieved March 22, 2026, from [Link]

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). Bio-protocol. Retrieved March 22, 2026, from [Link]

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2020). Frontiers. Retrieved March 22, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC. Retrieved March 22, 2026, from [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved March 22, 2026, from [Link]

  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved March 22, 2026, from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved March 22, 2026, from [Link]

  • In Vitro Genotoxicity Study. (n.d.). Creative Biolabs. Retrieved March 22, 2026, from [Link]

  • GLP hERG Testing: High-Quality, Cost-Effective, Fast Results. (n.d.). Metrion Biosciences. Retrieved March 22, 2026, from [Link]

  • Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates. (2025). ScienceDirect. Retrieved March 22, 2026, from [Link]

  • In Silico Toxicity Prediction. (2024). PozeSCAF. Retrieved March 22, 2026, from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. Retrieved March 22, 2026, from [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs. Retrieved March 22, 2026, from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2023). Nature. Retrieved March 22, 2026, from [Link]

  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • In Vivo Genotoxicity Assays. (n.d.). Charles River Laboratories. Retrieved March 22, 2026, from [Link]

  • In Vitro Gene-Tox Services. (n.d.). Eurofins Discovery. Retrieved March 22, 2026, from [Link]

  • HepG2 Cytotoxicity, 72 hour. (n.d.). reframeDB. Retrieved March 22, 2026, from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. Retrieved March 22, 2026, from [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. (2025). MDPI. Retrieved March 22, 2026, from [Link]

  • AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved March 22, 2026, from [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). Vietnam Journal of Science and Technology. Retrieved March 22, 2026, from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V.. Retrieved March 22, 2026, from [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2025). RSC Publishing. Retrieved March 22, 2026, from [Link]

  • HEK293 cell line toxicity. (n.d.). NCBI. Retrieved March 22, 2026, from [Link]

  • ProTox 3.0: a webserver for the prediction of toxicity of chemicals. (2024). Oxford Academic. Retrieved March 22, 2026, from [Link]

  • HEK293 cell line toxicity - SARS-CoV-2 Assays. (2017). NCBI. Retrieved March 22, 2026, from [Link]

  • Cytotoxicity Assay (Human, HEK293 cell line, Viability, Mitochondrial respiration) SafetyScreen - FR. (n.d.). Eurofins Discovery. Retrieved March 22, 2026, from [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010). National Toxicology Program. Retrieved March 22, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2022). PMC. Retrieved March 22, 2026, from [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. Retrieved March 22, 2026, from [Link]

  • Current approaches to toxicity profiling in early-stage drug development. (2025). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (2019). OECD. Retrieved March 22, 2026, from [Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. (2025). OECD. Retrieved March 22, 2026, from [Link]

  • Toxicological screening. (2012). PMC. Retrieved March 22, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2,4,6-Trichloro-3,4-dihydroquinazoline

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: 2,4,6-Trichloro-3,4-dihydroquinazoline (CAS: 1060795-17-6)[1] Executive Summary & Chemical Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: 2,4,6-Trichloro-3,4-dihydroquinazoline (CAS: 1060795-17-6)[1]

Executive Summary & Chemical Rationale

Quinazoline derivatives are privileged scaffolds in medicinal chemistry and agrochemical development, frequently utilized in the design of kinase inhibitors and novel crop protection agents[2]. The compound 2,4,6-Trichloro-3,4-dihydroquinazoline serves as a highly functionalized, conformationally flexible intermediate. Retaining the trichloro substitution pattern of its fully aromatic precursor (2,4,6-Trichloroquinazoline)[3], the partially saturated 3,4-dihydro core offers unique vectors for subsequent derivatization, particularly via nucleophilic aromatic substitution (S_NAr) at the C2 position or functionalization of the N3 amine.

This application note details a robust, two-phase synthetic protocol:

  • Aromatization/Chlorination: Conversion of 6-chloroquinazoline-2,4(1H,3H)-dione to the highly electrophilic 2,4,6-trichloroquinazoline using Phosphorus oxychloride ( POCl3​ ).

  • Regioselective Reduction: Controlled hydride delivery to selectively reduce the N3-C4 imine bond without inducing undesired dehalogenation.

Mechanistic Workflow & Pathway

The synthesis relies on the inherent electronic properties of the quinazoline ring. In the second phase, the C4 position is the most electron-deficient carbon in the heterocycle, making it highly susceptible to nucleophilic hydride attack.

SynthesisPathway A 6-Chloroquinazoline- 2,4-dione (Starting Material) B POCl3, PhNMe2 Reflux, 4h A->B C 2,4,6-Trichloroquinazoline (Intermediate) B->C D NaBH4, THF/MeOH 0 °C to RT, 2h C->D E 2,4,6-Trichloro-3,4- dihydroquinazoline (Target) D->E

Fig 1: Two-step synthetic workflow for 2,4,6-Trichloro-3,4-dihydroquinazoline.

Quantitative Data & Physicochemical Properties

Before initiating the synthesis, it is critical to understand the physicochemical parameters and safety profile of the intermediates and target. The fully aromatic intermediate, 2,4,6-Trichloroquinazoline, is a known irritant and toxic agent (GHS H301, H315, H318)[3], necessitating proper PPE and fume hood operation.

Table 1: Target and Intermediate Properties
PropertyIntermediate: 2,4,6-TrichloroquinazolineTarget: 2,4,6-Trichloro-3,4-dihydroquinazoline
CAS Number 20028-68-6[4]1060795-17-6
Molecular Formula C8​H3​Cl3​N2​ [5] C8​H5​Cl3​N2​
Molecular Weight 233.48 g/mol 235.50 g/mol
Monoisotopic Mass 231.936 Da[5]233.952 Da
XLogP3 4.1[3]~3.2 (Calculated)
Physical State White to off-white solid[6]Off-white crystalline solid

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 2,4,6-Trichloroquinazoline (Intermediate)

Causality Check: POCl3​ acts as both solvent and chlorinating agent. N,N-dimethylaniline (or DMF) is added as a catalyst to generate the highly reactive Vilsmeier-Haack-type intermediate, which facilitates the conversion of the tautomeric lactam hydroxyls to chlorides[6].

Reagents:

  • 6-Chloroquinazoline-2,4(1H,3H)-dione: 10.0 g (50.9 mmol)

  • Phosphorus oxychloride ( POCl3​ ): 50 mL (Excess)

  • N,N-Dimethylaniline: 2.5 mL (19.7 mmol)

Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube ( CaCl2​ ). Purge the system with dry Nitrogen.

  • Reagent Addition: Suspend 6-chloroquinazoline-2,4(1H,3H)-dione (10.0 g) in POCl3​ (50 mL). Slowly add N,N-dimethylaniline (2.5 mL) dropwise. Note: The reaction is exothermic upon catalyst addition.

  • Reflux: Heat the reaction mixture to reflux (approx. 105–110 °C) in an oil bath for 4 to 6 hours. The suspension will gradually turn into a clear, dark amber solution as the chlorination proceeds.

  • Concentration: Cool the mixture to room temperature. Remove the excess POCl3​ under reduced pressure (rotary evaporator) to yield a viscous residue. Caution: POCl3​ vapors are highly corrosive.

  • Quenching: Carefully pour the residue over crushed ice (200 g) with vigorous stirring to hydrolyze residual phosphorus species.

  • Extraction & Purification: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with cold water, brine, and dry over anhydrous Na2​SO4​ . Filter and concentrate to yield a crude solid. Recrystallize from hexane/ethyl acetate to afford 2,4,6-Trichloroquinazoline as a white solid (Yield: ~85%).

Phase 2: Regioselective Reduction to 2,4,6-Trichloro-3,4-dihydroquinazoline

Causality Check: Sodium borohydride ( NaBH4​ ) in a mixed solvent system (THF/MeOH) provides a mild hydride source. Methanol acts as a proton source to trap the intermediate nitrogen anion. The temperature must be kept strictly at 0 °C initially to prevent over-reduction or nucleophilic displacement of the C2/C4 chlorides by methoxide.

Reagents:

  • 2,4,6-Trichloroquinazoline: 5.0 g (21.4 mmol)

  • Sodium Borohydride ( NaBH4​ ): 0.97 g (25.7 mmol, 1.2 eq)

  • Tetrahydrofuran (THF): 40 mL

  • Methanol (MeOH): 10 mL

Procedure:

  • Solvation: Dissolve 2,4,6-Trichloroquinazoline (5.0 g) in anhydrous THF (40 mL) in a 100 mL round-bottom flask under a Nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Add Methanol (10 mL).

  • Hydride Addition: Add NaBH4​ (0.97 g) portion-wise over 15 minutes. Observation: Effervescence ( H2​ gas evolution) will occur.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1 hour. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH4​Cl solution (20 mL) at 0 °C to neutralize excess hydride.

  • Workup: Extract the mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic phases with water and brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes) to isolate the pure 2,4,6-Trichloro-3,4-dihydroquinazoline.

References

  • Chem-Impex International. "2,4,6-Trichloroquinazoline - Product Information and Applications." chemimpex.com.
  • PubChemLite. "2,4,6-trichloroquinazoline (C8H3Cl3N2) Structural Information." uni.lu.
  • Aaron Chemicals. "20028-68-6 | MFCD08445622 | 2,4,6-Trichloroquinazoline." aaronchem.com.
  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 10421510, 2,4,6-Trichloroquinazoline." nih.gov.
  • CLOCKSS Archive. "FACILE AND EFFICIENT CYCLIZATION OF ANTHRANILONITRILE TO 2,4-DICHLOROQUINAZOLINE." clockss.org.
  • Alchem Pharmtech. "CAS 81725-16-8 Product Catalog (Listing 2,4,6-Trichloro-3,4-dihydroquinazoline)." alchempharmtech.com.
  • ChemicalBook. "CAS Number List - 1060795-17-6 2,4,6-Trichloro-3,4-dihydroquinazoline." chemicalbook.com.

Sources

Application

Application Notes and Protocols: The Strategic Use of 2,4,6-Trichloroquinazoline in Modern Heterocyclic Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Quinazoline Landscape The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structura...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Quinazoline Landscape

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this bicyclic heterocycle is paramount in drug discovery endeavors. Among the various precursors available to synthetic chemists, 2,4,6-trichloroquinazoline stands out as a versatile and highly reactive building block for the construction of diverse quinazoline libraries.

It is important to note that while the topic specifies "2,4,6-Trichloro-3,4-dihydroquinazoline," the available scientific literature predominantly focuses on the aromatic counterpart, 2,4,6-trichloroquinazoline. The dihydro- form is likely a transient, less stable intermediate, or significantly less explored in synthetic applications. Therefore, this guide will focus on the well-documented and synthetically powerful applications of 2,4,6-trichloroquinazoline .

The Chemistry of 2,4,6-Trichloroquinazoline: A Tale of Three Chlorines

The synthetic utility of 2,4,6-trichloroquinazoline is rooted in the differential reactivity of its three chlorine atoms towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring renders the carbon atoms at positions 2 and 4 highly electrophilic and susceptible to nucleophilic attack. The chlorine atom at position 6 on the benzene ring is considerably less reactive under typical SNAr conditions.

A critical aspect of the reactivity of 2,4,6-trichloroquinazoline is the regioselective substitution of the chlorine atoms. The C4 position is significantly more reactive than the C2 position.[4][5] This predictable regioselectivity allows for a stepwise and controlled introduction of different nucleophiles, making it an ideal scaffold for generating molecular diversity.

Mechanism of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The substitution process follows a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (C4 or C2), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the quinazoline ring is restored by the expulsion of a chloride ion.

The greater reactivity of the C4 position can be attributed to the better stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the adjacent nitrogen atom (N3).

Diagram 1: Regioselective SNAr on 2,4,6-Trichloroquinazoline

G cluster_0 Step 1: Preferential C4 Substitution cluster_1 Step 2: C2 Substitution Start 2,4,6-Trichloroquinazoline Intermediate1 2-Chloro-4-(nucleophile)-6-chloroquinazoline Start->Intermediate1  Nu-H (1 eq)  Base, Mild Conditions Intermediate2 2,4-Di(nucleophile)-6-chloroquinazoline Intermediate1->Intermediate2  Nu'-H (1 eq)  Base, Harsher Conditions

Caption: Stepwise nucleophilic substitution on 2,4,6-trichloroquinazoline.

Synthetic Protocols: A Practical Guide

The following protocols provide a framework for the sequential substitution of chlorine atoms on 2,4,6-trichloroquinazoline. These are generalized procedures and may require optimization based on the specific nucleophile used.

Protocol 1: Monosubstitution at the C4 Position

This protocol describes the selective replacement of the chlorine atom at the C4 position.

Materials:

  • 2,4,6-Trichloroquinazoline

  • Nucleophile (e.g., primary or secondary amine, alcohol, thiol) (1.0 - 1.2 equivalents)

  • Base (e.g., triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

Procedure:

  • Dissolve 2,4,6-trichloroquinazoline (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the nucleophile (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in the same anhydrous solvent.

  • Add the nucleophile/base solution dropwise to the cooled solution of 2,4,6-trichloroquinazoline over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dichloro-4-substituted-quinazoline.

Protocol 2: Disubstitution at the C2 and C4 Positions

This protocol details the substitution of the remaining chlorine atom at the C2 position, following the initial C4 substitution.

Materials:

  • 2,6-Dichloro-4-substituted-quinazoline (from Protocol 1)

  • Second nucleophile (can be the same as or different from the first) (1.2 - 1.5 equivalents)

  • Base (e.g., Et3N, DIPEA, or a stronger base like sodium hydride for alcohols) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., THF, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • Dissolve the 2,6-dichloro-4-substituted-quinazoline (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the second nucleophile (1.2 - 1.5 eq) and the base (2.0 - 3.0 eq) to the solution.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-120 °C). The reaction conditions will be harsher than for the first substitution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench carefully with water.

  • Perform an aqueous workup and extraction as described in Protocol 1.

  • Purify the crude product by flash column chromatography or recrystallization to yield the 2,4-disubstituted-6-chloroquinazoline.

Table 1: Representative Reaction Conditions for SNAr on Polychlorinated Heterocycles

PrecursorNucleophileSolventBaseTemperature (°C)Product Type
2,4,6-TrichloroquinazolinePrimary AmineDCM/THFDIPEA0 to RT2,6-Dichloro-4-aminoquinazoline
2,4,6-TrichloroquinazolineAlcohol/NaHTHFNaH0 to RT2,6-Dichloro-4-alkoxyquinazoline
2,6-Dichloro-4-aminoquinazolineSecondary AmineDMFEt3N80-1002-Amino-4-amino-6-chloroquinazoline
2,6-Dichloro-4-aminoquinazolineThiol/K2CO3DMFK2CO360-802-Thio-4-amino-6-chloroquinazoline

Applications in the Synthesis of Fused Heterocyclic Systems

The reactivity of 2,4,6-trichloroquinazoline extends beyond simple substitutions. The introduction of bifunctional nucleophiles can lead to the construction of novel fused heterocyclic systems, which are of significant interest in drug discovery.

Example: Synthesis of Thiazolo[3,2-a]quinazolines

A plausible synthetic route could involve the initial reaction of 2,4,6-trichloroquinazoline with a nucleophile containing a thiol group, followed by an intramolecular cyclization. For instance, reaction with 2-aminothiophenol could lead to the formation of a quinazoline-based benzothiazole derivative. While specific examples with 2,4,6-trichloroquinazoline are not abundant in the initial search, the synthesis of thiazolo[3,2-a]quinazolines and thiazolo[2,3-b]quinazolines from related quinazoline precursors is well-established.[6]

Diagram 2: Conceptual Workflow for Fused Heterocycle Synthesis

G Start 2,4,6-Trichloroquinazoline Step1 Reaction with Bifunctional Nucleophile (e.g., containing -NH2 and -SH) Start->Step1 Intermediate Substituted Quinazoline Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 End Fused Heterocyclic System (e.g., Thiazolo[3,2-a]quinazoline derivative) Step2->End

Caption: A conceptual pathway to fused quinazoline heterocycles.

Conclusion and Future Perspectives

2,4,6-Trichloroquinazoline is a powerful and versatile building block in heterocyclic synthesis. Its predictable, regioselective reactivity allows for the controlled and sequential introduction of a wide range of nucleophiles, enabling the rapid generation of diverse libraries of quinazoline derivatives. This makes it an invaluable tool for medicinal chemists and drug development professionals.

Future research in this area could explore the use of modern synthetic methodologies, such as microwave-assisted synthesis or flow chemistry, to accelerate and optimize the reactions of 2,4,6-trichloroquinazoline.[7] Furthermore, the development of novel catalytic systems for the functionalization of the less reactive C6 position would open up new avenues for creating even more complex and diverse quinazoline-based molecules for biological screening. The exploration of the chemistry of the dihydro- counterpart, should it be synthesized and stabilized, could also unveil novel reaction pathways and lead to new classes of heterocyclic compounds.

References

  • Ariston Publications. (2025, September 15). One–Pot Synthesis of Quinazolin–4(3H) –ones Catalyzed by 2,4,6–Trichloro–1,3,5–triazine (TCT) Under Solvent–Free Conditions. Ariston Publications.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Bentham Science. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives | Request PDF.
  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
  • PubChem. (n.d.). 2,4,6-Trichloroquinazoline.
  • PMC. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PMC. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.
  • Frontiers. (2018, October 31). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
  • MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Beilstein Journal of Organic Chemistry. (2017, July 27). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine.
  • PMC. (n.d.). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
  • PMC. (n.d.). Organocatalysis in heterocyclic synthesis: DABCO as a mild and efficient catalytic system for the synthesis of a novel class of quinazoline, thiazolo [3,2-a]quinazoline and thiazolo[2,3-b] quinazoline derivatives.
  • Chemistry & Biology Interface. (2023, May-June). Quinazoline and its derivatives: A review on recent advances in biological activities.
  • Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

Sources

Method

2,4,6-Trichloro-3,4-dihydroquinazoline as a precursor for kinase inhibitors

Application Note: 2,4,6-Trichloro-3,4-dihydroquinazoline as a Versatile Precursor for Next-Generation EGFR/ACK1 Kinase Inhibitors Executive Summary The quinazoline scaffold is a privileged and indispensable structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,4,6-Trichloro-3,4-dihydroquinazoline as a Versatile Precursor for Next-Generation EGFR/ACK1 Kinase Inhibitors

Executive Summary

The quinazoline scaffold is a privileged and indispensable structure in medicinal chemistry, forming the core of numerous clinically approved targeted cancer therapies such as gefitinib, erlotinib, and osimertinib[1]. As tumors develop acquired resistance to first- and third-generation tyrosine kinase inhibitors (TKIs)—frequently through mutations like EGFR T790M/L858R or the activation of bypass signaling pathways like ACK1—the demand for novel structural paradigms has intensified[2]. This application note details the mechanistic rationale and experimental protocols for utilizing 2,4,6-Trichloro-3,4-dihydroquinazoline (CAS 1060795-17-6) as a highly regioselective precursor for the synthesis of dual EGFR/ACK1 kinase inhibitors[3][4].

Mechanistic Rationale: The 3,4-Dihydroquinazoline Advantage

While the fully aromatic 2,4,6-trichloroquinazoline is a standard starting material, its 3,4-dihydro analogue (2,4,6-Trichloro-3,4-dihydroquinazoline) offers a distinct synthetic advantage. The partial saturation at the 3,4-position alters the molecule's solubility profile and dampens the extreme electrophilicity of the pyrimidine ring, allowing for highly controlled, temperature-dependent regioselectivity during nucleophilic aromatic substitution (SNAr)[3].

The strategic placement of the three chlorine atoms dictates the synthetic workflow:

  • C4-Position : The most electrophilic site. It undergoes rapid SNAr with primary anilines at low to ambient temperatures.

  • C2-Position : Less reactive due to electronic distribution. Substitution here requires elevated temperatures and acid catalysis.

  • C6-Position : Often preserved as a lipophilic bioisostere to anchor the molecule within the hydrophobic pocket of the kinase domain, or utilized for late-stage Suzuki-Miyaura cross-coupling to expand the structure-activity relationship (SAR)[1].

During the sequential amination steps, the 3,4-dihydro core typically undergoes spontaneous or mildly induced oxidative aromatization, yielding the fully conjugated, flat quinazoline system required for ATP-competitive binding in the kinase hinge region[3].

Biological Context: Overcoming Osimertinib Resistance

The epidermal growth factor receptor (EGFR) is a primary driver of non-small cell lung cancer (NSCLC) proliferation[2]. However, the efficacy of third-generation inhibitors like osimertinib is often curtailed by acquired resistance. Activated Cdc42-associated tyrosine kinase 1 (ACK1/TNK2) acts as a critical downstream effector that integrates signals from multiple receptor tyrosine kinases, promoting EGFR internalization and tumor survival[2][3]. Dual inhibition of mutant EGFR and ACK1 represents a synergistic approach to dismantling this resistance network.

G EGF EGF Ligand EGFR EGFR (L858R/T790M) EGF->EGFR ACK1 ACK1 (TNK2) EGFR->ACK1 PI3K PI3K EGFR->PI3K ACK1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks Inhibitor->ACK1

EGFR and ACK1 signaling pathway targeted by quinazoline-based dual kinase inhibitors.

Experimental Methodology & Causality

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol 1: Regioselective C4-Amination

Objective: Attach the primary aniline (e.g., m-phenylenediamine) exclusively at the C4 position.

  • Causality: 2-propanol is selected as the solvent because its polar protic nature stabilizes the SNAr transition state without acting as a competing nucleophile (unlike methanol). N,N-diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming aniline nucleophile[2][3].

Step-by-Step Procedure:

  • Dissolve 1.0 eq of 2,4,6-Trichloro-3,4-dihydroquinazoline in anhydrous 2-propanol (0.2 M concentration).

  • Add 1.2 eq of the chosen aniline (e.g., m-phenylenediamine) and 2.0 eq of DIPEA.

  • Stir the reaction mixture at 25 °C for 4–6 hours. (Note: Keeping the temperature low prevents undesired C2 substitution).

  • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material is entirely consumed, and the mass spectrum shows the mono-aminated product. Regioselectivity is confirmed via ¹H NMR by the preservation of the C2-chlorine shift.

  • Concentrate under reduced pressure, wash with water to remove DIPEA-HCl salts, and recrystallize from ethanol. During this workup, aerial oxidation typically yields the fully aromatic 2,4-dichloro-6-substituted quinazoline intermediate.

Protocol 2: C2-Amination and Warhead Attachment

Objective: Functionalize the C2 position and attach an acrylamide warhead to target the Cys797 residue of mutant EGFR covalently.

  • Causality: The C2-chlorine is significantly less reactive. Therefore, trifluoroacetic acid (TFA) is introduced to protonate the pyrimidine nitrogen, increasing the electrophilicity of the C2 carbon. sec-Butanol is chosen as the solvent because it allows the reaction to be safely heated to 80 °C[3].

Step-by-Step Procedure:

  • Suspend the C4-aminated intermediate (1.0 eq) and a secondary amine/aniline (e.g., 1-methyl-1H-pyrazol-4-amine, 1.5 eq) in sec-butanol.

  • Add a catalytic amount of TFA (0.1 eq) and heat to 80 °C for 12 hours.

  • Self-Validation Step: Monitor via TLC (DCM:MeOH 9:1). The basic amine product will stain strongly with Dragendorff's reagent.

  • Cool the mixture to 0 °C and transfer to a solution of THF containing triethylamine (TEA, 3.0 eq).

  • Dropwise, add acryloyl chloride (1.1 eq). Causality: Strict temperature control at 0 °C is mandatory to prevent the spontaneous polymerization of the acrylamide warhead.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography. Confirm the warhead attachment via the presence of vinylic protons (δ 5.8–6.5 ppm) in the ¹H NMR spectrum.

Workflow Step1 Precursor Preparation (3,4-Dihydroquinazoline) Step2 Regioselective SNAr (C4 Amination) Step1->Step2 Step3 C2 Amination & Aromatization Step2->Step3 Step4 Warhead Attachment (Acryloyl Chloride) Step3->Step4 Step5 In Vitro Validation (Kinase Assays) Step4->Step5

Step-by-step logical workflow for the synthesis and validation of quinazoline inhibitors.

Quantitative Activity Profiling

The structural modifications at the C4 and C2 positions directly dictate the kinase inhibitory profile. The table below summarizes the biological activity of representative quinazoline derivatives synthesized via this methodology, demonstrating the superiority of meta-substituted anilines at the C4 position for achieving dual EGFR/ACK1 inhibition[3].

CompoundC4 Substituent (R₁)C2 Substituent (R₂)EGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)ACK1 IC₅₀ (nM)
15a m-phenylenediamine1-methyl-1H-pyrazol-4-amine> 100012.518.2
15b p-phenylenediamine1-methyl-1H-pyrazol-4-amine> 100045.362.1
15c o-phenylenediamine1-methyl-1H-pyrazol-4-amine> 1000110.4145.8
Osimertinib N/A (Control)N/A (Control)18.410.2> 1000

Data interpretation: Compound 15a demonstrates exceptional selectivity for mutant EGFR over wild-type (WT) EGFR, minimizing off-target skin and gastrointestinal toxicities, while simultaneously providing potent ACK1 inhibition to overcome resistance mechanisms.

References

  • Benchchem. "Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids." 1

  • ACS Publications. "Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer." Journal of Medicinal Chemistry. 2

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFR L858R/T790M /ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers." 3

  • Alchem Pharmtech. "CAS 1003740-72-4 | 3-Cyano-N-isopropylbenzenesulfonamide (Catalog referencing 2,4,6-Trichloro-3,4-dihydroquinazoline CAS 1060795-17-6)." 4

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 2,4,6-Trichloro-3,4-dihydroquinazoline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of potential catalytic reduction methods for 2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of potential catalytic reduction methods for 2,4,6-trichloro-3,4-dihydroquinazoline. As a substrate with multiple reducible functionalities—a C=N double bond within the dihydroquinazoline ring system and three chloro-substituents on the aromatic ring—its reduction presents a significant chemoselectivity challenge. This document outlines detailed protocols for two primary transformative goals: the selective reduction of the imine functionality to yield 2,4,6-trichloro-1,2,3,4-tetrahydroquinazoline, and a combined reduction-hydrodehalogenation to produce partially or fully dechlorinated tetrahydroquinazoline derivatives. The methodologies are grounded in established principles of catalytic hydrogenation and transfer hydrogenation, drawing parallels from the reduction of related chlorinated N-heterocyclic compounds.

Introduction: The Synthetic Challenge and Strategic Importance

The 3,4-dihydroquinazoline scaffold is a privileged structure in medicinal chemistry. The targeted reduction of 2,4,6-trichloro-3,4-dihydroquinazoline offers a pathway to novel substituted tetrahydroquinazolines, which are key intermediates in the synthesis of biologically active molecules. The primary challenge in the catalytic reduction of this substrate lies in achieving selectivity. The desired transformation could be either the saturation of the pyrimidine ring to form a tetrahydroquinazoline while retaining the chlorine atoms, or a more profound reduction involving the removal of one or more chlorine atoms. The choice of catalyst, hydrogen source, and reaction conditions will dictate the final product distribution. This guide provides experimentally grounded, yet adaptable, protocols to navigate these synthetic pathways.

Strategic Approaches to the Catalytic Reduction

Two principal catalytic strategies are proposed for the reduction of 2,4,6-trichloro-3,4-dihydroquinazoline:

  • Catalytic Hydrogenation: This classic approach utilizes heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with molecular hydrogen (H₂). This method is highly effective for the reduction of C=N bonds; however, it is also known to promote hydrodehalogenation of aryl chlorides.[1][2][3]

  • Catalytic Transfer Hydrogenation: This technique employs a hydrogen donor molecule (e.g., formic acid, ammonium formate, isopropanol) in the presence of a transition metal catalyst (e.g., Ru, Rh, Ir).[4][5] Transfer hydrogenation can sometimes offer enhanced chemoselectivity for the reduction of imines in the presence of other reducible groups.[6][7]

The following sections detail specific protocols for each approach, addressing the potential for selective imine reduction versus concomitant hydrodehalogenation.

Protocol I: Selective Reduction of the Imine Functionality

The primary objective of this protocol is the synthesis of 2,4,6-trichloro-1,2,3,4-tetrahydroquinazoline, preserving the tri-chloro substitution pattern. This requires a catalytic system that favors the reduction of the C=N bond over the cleavage of the C-Cl bonds. Based on the literature, rhodium-on-alumina has shown efficacy in the controlled hydrogenation of 4-chloroquinazoline to 3,4-dihydroquinazoline, suggesting its potential for selective imine reduction without extensive hydrodehalogenation.[8]

Method 1A: Controlled Hydrogenation with Rhodium-on-Alumina

This method is adapted from the established procedure for the reduction of chloro-substituted quinazolines.[8]

Rationale: Rhodium catalysts can be effective for the hydrogenation of N-heterocycles under conditions that may be milder than those required for extensive hydrodehalogenation with palladium catalysts.

Experimental Protocol:

  • Reaction Setup: To a 50 mL Parr hydrogenation bottle, add 2,4,6-trichloro-3,4-dihydroquinazoline (1.0 g, 4.1 mmol) and 20 mL of ethanol.

  • Catalyst Addition: Carefully add 5% rhodium-on-alumina (100 mg, 10 wt%).

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (3 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2,4,6-trichloro-1,2,3,4-tetrahydroquinazoline.

Data Presentation:

ParameterValue
Substrate2,4,6-trichloro-3,4-dihydroquinazoline
Catalyst5% Rh/Al₂O₃
Hydrogen Pressure50 psi
Temperature25°C
SolventEthanol
Expected Product2,4,6-trichloro-1,2,3,4-tetrahydroquinazoline

Visualization of the Proposed Reaction:

G Substrate 2,4,6-Trichloro-3,4-dihydroquinazoline Product 2,4,6-Trichloro-1,2,3,4-tetrahydroquinazoline Substrate->Product 5% Rh/Al₂O₃, H₂ (50 psi) Ethanol, 25°C

Caption: Proposed selective hydrogenation of the C=N bond.

Protocol II: Combined Imine Reduction and Hydrodehalogenation

This protocol aims to produce tetrahydroquinazolines with a reduced number of chlorine substituents. Palladium on carbon is a highly efficient catalyst for both the reduction of C=N bonds and the hydrodehalogenation of aryl chlorides.[1][2] Raney Nickel is another robust catalyst for such transformations and can be particularly effective in aqueous or alcoholic media.[9][10]

Method 2A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is expected to yield a mixture of partially and fully dechlorinated tetrahydroquinazolines. The extent of hydrodehalogenation can be controlled by reaction time, hydrogen pressure, and temperature.

Rationale: Palladium on carbon is a highly active catalyst for the cleavage of C-Cl bonds via hydrogenolysis. The different positions of the chlorine atoms (2, 4, and 6) may exhibit different reactivities.

Experimental Protocol:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve 2,4,6-trichloro-3,4-dihydroquinazoline (1.0 g, 4.1 mmol) in 25 mL of methanol.

  • Base Addition: Add sodium acetate (1.0 g, 12.2 mmol) as a base to neutralize the HCl formed during the reaction.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon three times. Maintain a positive pressure of hydrogen with the balloon.

  • Reaction: Stir the reaction mixture vigorously at 40°C for 24-48 hours.

  • Monitoring: Monitor the formation of different products by LC-MS.

  • Work-up: After the desired level of dehalogenation is achieved, filter the reaction mixture through Celite®, washing with methanol (3 x 15 mL).

  • Isolation and Purification: Concentrate the filtrate and purify the resulting mixture of products by preparative high-performance liquid chromatography (HPLC) to isolate the desired dehalogenated tetrahydroquinazolines.

Method 2B: Reduction with Raney® Nickel

Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including C=N bonds and aryl halides.[9][11]

Rationale: Raney Nickel is a robust catalyst that can effect both hydrogenation and hydrodehalogenation, often under milder pressure conditions than noble metal catalysts. Its activity can be modulated by the solvent and additives.[12]

Experimental Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (slurry in water, ~1.0 g) with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reaction Setup: To a 100 mL round-bottom flask, add the washed Raney® Nickel, 2,4,6-trichloro-3,4-dihydroquinazoline (1.0 g, 4.1 mmol), and 30 mL of ethanol.

  • Base Addition: Add potassium hydroxide (0.5 g, 8.9 mmol) to promote the reaction.

  • Hydrogenation: Secure a hydrogen balloon to the flask and purge the system with hydrogen.

  • Reaction: Stir the mixture at room temperature for 12 hours, then heat to 50°C for an additional 12-24 hours.

  • Monitoring and Work-up: Follow the procedures outlined in Method 2A.

Data Presentation: Comparison of Dehalogenation Methods

ParameterMethod 2A (Pd/C)Method 2B (Raney® Ni)
Catalyst10% Pd/CRaney® Nickel
Hydrogen SourceH₂ (balloon)H₂ (balloon)
BaseSodium AcetatePotassium Hydroxide
SolventMethanolEthanol
Temperature40°C25-50°C
Expected ProductsMixture of dechlorinated tetrahydroquinazolinesMixture of dechlorinated tetrahydroquinazolines

Visualization of the Combined Reduction and Dehalogenation Pathway:

G Substrate 2,4,6-Trichloro-3,4- dihydroquinazoline Intermediate1 Partially Dechlorinated Tetrahydroquinazolines Substrate->Intermediate1 Pd/C or Raney Ni H₂, Base Product 1,2,3,4-Tetrahydro- quinazoline Intermediate1->Product Prolonged Reaction Time Increased Temperature/Pressure

Caption: Stepwise reduction and hydrodehalogenation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring.

  • Chromatographic Analysis: Regular analysis of the reaction mixture by TLC and LC-MS is crucial. This will allow for the identification of the starting material, the desired product(s), and any intermediates or byproducts. By comparing the retention times and mass spectra to known standards or expected values, the progress and selectivity of the reaction can be accurately assessed.

  • Spectroscopic Characterization: The structure of the final purified products must be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The disappearance of the imine proton signal and the appearance of new aliphatic proton signals in the ¹H NMR spectrum will confirm the reduction of the C=N bond. The mass spectrum will confirm the molecular weight and thus the extent of dehalogenation.

Conclusion

The catalytic reduction of 2,4,6-trichloro-3,4-dihydroquinazoline is a synthetically valuable yet challenging transformation. The protocols outlined in this guide provide a rational starting point for achieving either selective imine reduction or a combined reduction-hydrodehalogenation. The choice of catalyst—Rhodium for selectivity, Palladium or Raney Nickel for broader reduction—is the primary determinant of the reaction's outcome. Researchers are encouraged to use these protocols as a foundation and to optimize conditions based on their specific synthetic goals and analytical observations.

References

  • Young, K. B. (1967). The catalytic hydrogenation of quinazoline. University of British Columbia. [Link]

  • Burhenn, A., Bavaro, R., & Gessner, V. H. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 13(12), 3545-3550. [Link]

  • Uzelac, M., & Hevia, E. (2019). Alkali Metal Dihydropyridines in Transfer Hydrogenation Catalysis of Imines: Amide Basicity versus Hydride Surrogacy. Chemistry – A European Journal, 25(63), 14319-14323. [Link]

  • Alonso, F., Riente, P., & Yus, M. (2009). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Chemistry – An Asian Journal, 4(10), 1472-1481. [Link]

  • Li, X., & Li, X. (2016). Co(III)-Catalyzed Synthesis of Quinazolines via C−H Activation of N‑Sulfinylimines and Benzimidates. Organic Letters, 18(6), 1342–1345. [Link]

  • Ukisu, Y. (2008). Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides. Catalysis Communications, 9(10), 2015-2018. [Link]

  • Wang, D., Astruc, D., & Zhao, P. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 133(31), 12184–12187. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Gowda, D. C., Abiraj, K., & Gowda, S. (2002). Catalytic Transfer Hydrogenation of Imines to Secondary Amines Using Inexpensive Commercial Zinc Dust and Ammonium Formate. Synthetic Communications, 32(19), 2969-2974. [Link]

  • Ghosh, I., König, B., & Reiser, O. (2023). Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N-Phenylphenothiazines as Organophotoredox Catalysts. Chemistry – A European Journal, 29(66), e202302347. [Link]

  • Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., Bukhtiyarov, V. I., Sorokin, A. M., Prosvirin, I. P., ... & Dilman, A. D. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. Advanced Synthesis & Catalysis, 363(24), 5469-5480. [Link]

  • Li, X., & Li, X. (2016). Co(III)-Catalyzed Synthesis of Quinazolines via C−H Activation of N‑Sulfinylimines and Benzimidates. Organic Letters, 18(6), 1342–1345. [Link]

  • Rueping, M., Sugiono, E., & Theissmann, T. (2005). Enantioselective Brønsted acid catalyzed transfer hydrogenation: organocatalytic reduction of imines. Chemical Communications, (27), 3456-3458. [Link]

  • Ohmiya, H., Moriya, T., & Sawamura, M. (2016). Deuterodechlorination of Aryl/Heteroaryl Chlorides Catalyzed by a Palladium/Unsymmetrical NHC System. The Journal of Organic Chemistry, 81(19), 9474–9480. [Link]

  • Krische, M. J. (2011). From Hydrogenation to Transfer Hydrogenation to Hydrogen Auto-Transfer in Enantioselective Metal-Catalyzed Carbonyl Reductive Coupling: Past, Present, and Future. Israel Journal of Chemistry, 51(8-9), 921-930. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chen, Y., Fayad, E., Binjawhar, D. N., & Qin, H. L. (2021). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal, 16(5), 522-526. [Link]

  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 142-151. [Link]

  • Sajiki, H., & Kume, A. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1089. [Link]

  • Hungenberg, K. D., & Naumann, R. (2001). Pd/C‐Catalyzed Transfer Reduction of Aryl Chlorides with Sodium Formate in Water. Angewandte Chemie International Edition, 40(1), 106-108. [Link]

  • Hartwig, J. F. (1998). Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 120(51), 13684–13685. [Link]

  • Ishizaki, T., & Shiraishi, Y. (2009). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(13), 4867–4870. [Link]

  • Wang, L., Zhu, Y., Chen, Z., Li, Y., Zheng, H., & Zhu, Y. (2019). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. ACS Catalysis, 9(10), 9132-9137. [Link]

  • Králik, M., & Hronec, M. (2021). Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds. Catalysts, 11(12), 1461. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Wang, L., Wang, L., & Wang, Y. (2004). Selective reduction of carbon-carbon double bonds of aryl substituted chalcones with Zn/CH3COONH4/C2H5OH/H2O. Indian Journal of Chemistry - Section B, 43B(2), 425-427. [Link]

  • Wikipedia. (2024). Polycyclic aromatic hydrocarbon. [Link]

  • CLU-IN. (n.d.). Contaminants > Polycyclic Aromatic Hydrocarbons. [Link]

  • U.S. Geological Survey. (1999). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of polycyclic aromatic hydrocarbon compounds in sediment by gas chromatography/mass spectrometry. [Link]

  • Li, C., & Wania, F. (2014). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Journal of Chemical & Engineering Data, 59(4), 1195–1205. [Link]

Sources

Method

Application Note: Advanced Chromatographic Isolation and Purification Protocols for 2,4,6-Trichloro-3,4-dihydroquinazoline

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Scientists Matrix: Synthetic Reaction Mixtures and Active Pharmaceutical Ingredient (API) Intermediates Introduction & Scientific Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Scientists Matrix: Synthetic Reaction Mixtures and Active Pharmaceutical Ingredient (API) Intermediates

Introduction & Scientific Rationale

Quinazoline derivatives, particularly halogenated intermediates like 2,4,6-Trichloro-3,4-dihydroquinazoline (CAS: 1060795-17-6) , are highly valued scaffolds in medicinal chemistry. They serve as critical building blocks for synthesizing N2,N4 -disubstituted quinazoline-2,4-diamines (potent antileishmanial agents) [1] and highly selective 5-HT3 receptor ligands[2].

The Chromatographic Challenge: During the synthesis of polyhalogenated quinazolines, the generation of closely related regioisomers (e.g., 2,4,7-trichloro or 2,4,5-trichloro derivatives) and des-chloro impurities is common. Standard C18 reversed-phase columns often fail to provide baseline resolution for these species because their hydrophobicities (LogP values) are virtually identical [3]. Furthermore, the basic nitrogen atoms within the 3,4-dihydroquinazoline core interact strongly with residual surface silanols on standard silica supports, leading to severe peak tailing and poor recovery [4].

To overcome these challenges, this application note details a self-validating chromatographic workflow utilizing Pentafluorophenyl (PFP) stationary phases and optimized mobile phase modifiers to ensure orthogonal selectivity and robust peak shapes [5].

Physicochemical Profiling & Methodological Causality

As a Senior Application Scientist, I design separation methods based on the intrinsic physicochemical properties of the analyte rather than trial and error.

Stationary Phase Selection: Why PFP?

While a low-silanol C18 column can prevent tailing [4], it lacks the structural discrimination required for halogenated regioisomers. A PFP (Pentafluorophenyl) column is explicitly chosen for this protocol. The highly electronegative fluorine atoms on the PFP phenyl ring create a π -acidic surface. This facilitates multiple retention mechanisms beyond simple hydrophobic dispersion:

  • π−π Interactions: The electron-deficient PFP ring engages in π−π interactions with the electron-rich aromatic core of the quinazoline.

  • Dipole-Dipole & Halogen Bonding: The carbon-fluorine bonds in the stationary phase interact strongly with the carbon-chlorine dipoles of the 2,4,6-trichloro substituents, allowing the column to discriminate between positional isomers based on their distinct dipole moments [3].

Mobile Phase Additives: The Role of TFA

To mitigate secondary ion-exchange interactions between the basic quinazoline nitrogens ( pKa​ ~ 2-3) and acidic silanols on the silica matrix, 0.1% Trifluoroacetic acid (TFA) is employed. TFA serves a dual purpose: it lowers the mobile phase pH to ~2.0 (fully protonating the analyte and suppressing silanol ionization) and acts as an ion-pairing agent, dramatically sharpening the chromatographic peaks [5].

Mechanism Analyte Analyte 2,4,6-Trichloro-3,4- dihydroquinazoline • Halogen substituents • Aromatic ring • Basic nitrogen Phase Stationary Phase Pentafluorophenyl (PFP) • Fluorinated ring • Strong dipole • Pi-acidic Analyte->Phase Pi-Pi Interaction Analyte->Phase Halogen Bonding Analyte->Phase Hydrophobic Dispersion

Fig 1: Multimodal retention mechanisms of halogenated quinazolines on a PFP stationary phase.

Experimental Protocols

The following protocols represent a scalable, self-validating system. The analytical method (Protocol A) is used to establish purity and system suitability, which directly scales to the preparative isolation method (Protocol B).

Protocol A: High-Resolution Analytical UPLC-UV/MS (Purity & Reaction Monitoring)

Objective: Baseline separation of 2,4,6-Trichloro-3,4-dihydroquinazoline from synthetic byproducts.

Materials & Reagents:

  • Column: Phenomenex Kinetex® PFP, 2.6 µm, 100 Å, 100 x 2.1 mm.

  • Mobile Phase A (MPA): LC-MS grade Water + 0.1% TFA (v/v).

  • Mobile Phase B (MPB): LC-MS grade Acetonitrile + 0.1% TFA (v/v).

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 5.0 mg of the crude mixture and dissolve in 5.0 mL of sample diluent. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter into a UPLC vial.

  • System Equilibration: Purge the UPLC system with MPA and MPB. Equilibrate the PFP column at initial gradient conditions (5% MPB) for 10 column volumes until the baseline is stable.

  • Method Execution: Inject 1.0 µL of the sample using the gradient outlined in Table 1.

  • System Suitability Criteria (Self-Validation): The method is considered valid if the tailing factor ( Tf​ ) for the main peak is ≤1.2 and the resolution ( Rs​ ) between the 2,4,6-trichloro isomer and any adjacent regioisomer is ≥2.0 .

Protocol B: Preparative RP-HPLC (API Intermediate Isolation)

Objective: Scale-up isolation of >99% pure 2,4,6-Trichloro-3,4-dihydroquinazoline.

Step-by-Step Procedure:

  • Scale-Up Calculation: Maintain the identical stationary phase chemistry. Use a 5 µm PFP preparative column (e.g., 250 x 21.2 mm).

  • Sample Loading: Dissolve 500 mg of crude material in 5 mL of DMSO (DMSO prevents precipitation at high concentrations and focuses the band at the column head).

  • Separation: Run the preparative gradient (Table 2). Monitor at 254 nm.

  • Fraction Collection & Recovery: Collect fractions based on mass-triggered or UV-threshold parameters. Pool fractions containing the target mass ( m/z [M+H]+ ~235.0). Lyophilize to remove water and volatile TFA, yielding the pure solid intermediate.

Quantitative Data Summaries

Table 1: Analytical UPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.5095.05.0Initial
1.000.5095.05.0Linear
7.000.5010.090.0Linear
8.500.5010.090.0Hold
8.600.5095.05.0Linear
11.000.5095.05.0Re-equilibration

Table 2: Preparative HPLC Scale-Up Conditions

ParameterSpecification
Column PFP Prep Column, 5 µm, 250 x 21.2 mm
Flow Rate 20.0 mL/min
Injection Volume 500 µL - 1000 µL
Detection UV at 254 nm and 280 nm
Gradient 20% B to 80% B over 25 minutes
Column Temperature Ambient (25 °C)

Process Workflow Visualization

The following decision tree outlines the logical progression from crude synthesis to isolated, high-purity API intermediate.

Workflow A Crude Synthesis Mixture (2,4,6-Trichloro-3,4-dihydroquinazoline) B Liquid-Liquid Extraction (EtOAc / H2O) A->B C Flash Chromatography (Silica, Hexane:EtOAc) B->C D Analytical UPLC-MS (Purity & Regioisomer Check) C->D E Preparative RP-HPLC (PFP Column, MeCN/H2O + 0.1% TFA) D->E If Purity < 99% F Pure API Intermediate (>99% Purity) D->F If Purity ≥ 99% E->F

Fig 2: Chromatographic purification workflow for 2,4,6-Trichloro-3,4-dihydroquinazoline.

References

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines ACS Publications URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands National Institutes of Health (PMC) URL:[Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum URL:[Link]

  • Separation of Quinazoline on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC ResearchGate URL:[Link]

Application

Harnessing the 2,4,6-Trichloroquinazoline Scaffold: A Strategic Guide to the Synthesis of Potent Bioactive Derivatives

An Application Note for Medicinal Chemists and Drug Development Professionals Abstract: The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract: The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] This guide provides a detailed strategic framework and actionable protocols for the derivatization of 2,4,6-trichloroquinazoline, a versatile and highly reactive starting material. We will explore the principles of its regioselective reactivity, provide step-by-step synthetic protocols for sequential nucleophilic aromatic substitution and cross-coupling reactions, and outline methods for evaluating the biological activity of the resulting derivatives, with a focus on their potential as kinase inhibitors.

Foundational Principles: The Reactivity of 2,4,6-Trichloroquinazoline

The synthetic utility of 2,4,6-trichloroquinazoline is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).[3][4] The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring renders the attached carbon atoms electrophilic and thus susceptible to attack by nucleophiles. This effect is most pronounced at the C4 and C2 positions.

Regioselectivity is Key: The chlorine atoms on the quinazoline ring exhibit a distinct hierarchy of reactivity, which is crucial for a controlled and stepwise synthesis.

  • Position 4 (Most Reactive): The C4 carbon is the most electrophilic position. It is activated by the adjacent N3 nitrogen and the para-positioned N1 nitrogen, making the C4-chloro group highly susceptible to displacement. Reactions with primary or secondary amines, thiols, or alkoxides will overwhelmingly occur here first, often at or slightly above room temperature.[5]

  • Position 2 (Moderately Reactive): Once the C4 position is substituted, the C2-chloro group becomes the next target. Its reactivity is primarily influenced by the adjacent N1 and N3 nitrogens. Substitution at this position typically requires more forcing conditions (e.g., higher temperatures) than the C4 position.

  • Position 6 (Least Reactive): The C6-chloro group on the benzene ring is the least reactive towards SNAr. Its substitution usually requires palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, as direct SNAr is unfavorable.[6]

This predictable reactivity allows for a modular approach to building molecular complexity, enabling the systematic exploration of the chemical space around the quinazoline core to optimize biological activity.

Synthetic Workflow & Protocols

The following section details a strategic, three-step synthesis to generate a 2,4,6-trisubstituted quinazoline library. This workflow is designed to maximize molecular diversity.

G cluster_0 Sequential Derivatization Strategy A 2,4,6-Trichloroquinazoline (Starting Material) B Step 1: Selective C4-Substitution (SNA_r_ with R¹-NH₂) A->B C 4-Amino-2,6-dichloroquinazoline (Intermediate 1) B->C D Step 2: C2-Substitution (SNA_r_ with R²-SH) C->D E 4-Amino-2-thioether-6-chloroquinazoline (Intermediate 2) D->E F Step 3: C6-Cross-Coupling (Suzuki with R³-B(OH)₂) E->F G 2,4,6-Trisubstituted Quinazoline (Final Bioactive Derivative) F->G

Caption: Synthetic workflow for 2,4,6-trichloroquinazoline derivatization.

Protocol 2.1: Selective Nucleophilic Substitution at the C4-Position

This protocol describes the reaction of 2,4,6-trichloroquinazoline with a primary amine (e.g., 3-ethynylaniline, a key fragment in the synthesis of the EGFR inhibitor Erlotinib) to selectively form the C4-substituted product.[7]

Materials:

  • 2,4,6-Trichloroquinazoline (1.0 equiv)

  • 3-Ethynylaniline (1.1 equiv)

  • Isopropanol (IPA) or Ethanol

  • Diisopropylethylamine (DIPEA) (1.2 equiv, optional, as a non-nucleophilic base)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel), ethyl acetate/hexane mobile phase

Procedure:

  • Setup: To a round-bottom flask, add 2,4,6-trichloroquinazoline and isopropanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: While stirring, add 3-ethynylaniline followed by DIPEA.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate of the product, N-(3-ethynylphenyl)-2,6-dichloroquinazolin-4-amine, will typically form.

  • Isolation: Filter the solid product, wash with cold isopropanol, and then with diethyl ether to remove residual impurities.

  • Purification: The product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol or purified by column chromatography.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regioselectivity can be confirmed by 2D-NMR techniques like HMBC and NOESY.[5]

Protocol 2.2: Nucleophilic Substitution at the C2-Position

Using the product from Protocol 2.1, this step introduces a second element of diversity at the C2 position using a different nucleophile, such as a thiol.

Materials:

  • N-(3-ethynylphenyl)-2,6-dichloroquinazolin-4-amine (1.0 equiv)

  • 4-Methoxythiophenol (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for reaction and work-up

Procedure:

  • Setup: Dissolve the C4-substituted quinazoline in DMF in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate, followed by 4-methoxythiophenol.

  • Reaction: Heat the mixture to 100-120°C for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of ice-cold water. A precipitate should form.

  • Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting N-(3-ethynylphenyl)-2-((4-methoxyphenyl)thio)-6-chloroquinazolin-4-amine by spectroscopic methods.

Protocol 2.3: C6-Position Diversification via Suzuki-Miyaura Cross-Coupling

The final step utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction to install an aryl or heteroaryl group at the C6 position.[6]

Materials:

  • Product from Protocol 2.2 (1.0 equiv)

  • Arylboronic acid (e.g., Pyridine-3-boronic acid) (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Schlenk flask or similar vessel for inert atmosphere reactions

Procedure:

  • Setup: To a Schlenk flask, add the 6-chloroquinazoline derivative, the arylboronic acid, and sodium carbonate.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation.[6]

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 90-100°C overnight (12-18 hours).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the final 2,4,6-trisubstituted quinazoline product.

  • Characterization: Fully characterize the final compound by NMR and HRMS.

Biological Evaluation: Assessing Anticancer Activity

Many quinazoline derivatives function by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell survival and proliferation.[6][8] A primary assessment of a new derivative's potential is its ability to kill cancer cells in vitro.

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Binding ATP ATP ATP->P_EGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Site Pathway Downstream Signaling (Ras-Raf-MAPK) P_EGFR->Pathway Activation Response Cell Proliferation, Survival Pathway->Response

Caption: Simplified EGFR signaling and inhibition by quinazoline derivatives.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to measure the reduction in cell viability caused by a test compound. It is often performed on cancer cell lines known to overexpress the target kinase, such as A549 (lung carcinoma, high EGFR expression).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Summary

Systematic derivatization allows for the generation of Structure-Activity Relationship (SAR) data, which is crucial for lead optimization.

Compound IDR¹ (C4)R² (C2)R³ (C6)A549 IC₅₀ (µM)[9][10]
LEAD-001 3-Ethynylaniline4-Methoxy-thiophenylPyridin-3-yl0.05
LEAD-002 3-Chloro-4-fluoroaniline4-Methoxy-thiophenylPyridin-3-yl0.09
LEAD-003 3-Ethynylaniline2-Methyl-thiophenylPyridin-3-yl0.45
LEAD-004 3-Ethynylaniline4-Methoxy-thiophenylPhenyl1.20
Erlotinib 3-EthynylanilineH6,7-bis(methoxyethoxy)0.06

Table represents hypothetical data for illustrative purposes.

Conclusion

2,4,6-Trichloroquinazoline is a powerful and versatile platform for the synthesis of novel bioactive compounds. By understanding and exploiting its hierarchical reactivity, medicinal chemists can efficiently generate large libraries of structurally diverse molecules. The combination of regioselective SNAr reactions and robust palladium-catalyzed cross-coupling provides a clear and adaptable roadmap for accessing novel chemical space. When paired with systematic biological evaluation, this strategy is a cornerstone of modern drug discovery campaigns targeting kinases and other important therapeutic targets.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
  • ResearchGate. (n.d.). Synthesis of series of quinazoline analogues as protein kinase inhibitors.
  • Pawar, S. S., et al. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • Al-Ostath, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.
  • PubMed. (2025). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells.
  • Al-Ostath, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC.
  • Hassaneen, H. M., et al. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC.
  • Semantic Scholar. (n.d.). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents.
  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • Chem-Impex. (n.d.). 2,4,6-Trichloroquinazoline.
  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • SciSpace. (n.d.). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2,4,6-Trichloro-3,4-dihydroquinazoline in DMSO

A Note from Your Senior Application Scientist: Welcome to the technical support center for 2,4,6-Trichloro-3,4-dihydroquinazoline. As researchers and drug development professionals, we understand that compound solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note from Your Senior Application Scientist:

Welcome to the technical support center for 2,4,6-Trichloro-3,4-dihydroquinazoline. As researchers and drug development professionals, we understand that compound solubility is a critical first step to successful experimentation. While specific solubility data for 2,4,6-Trichloro-3,4-dihydroquinazoline in DMSO is not extensively documented in publicly available literature, this guide is designed to provide you with a robust framework for overcoming potential solubility issues. The principles and troubleshooting steps outlined here are based on extensive experience with structurally related compounds, particularly halogenated quinazoline and dihydroquinazoline derivatives. We will equip you with the knowledge to systematically address solubility challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2,4,6-Trichloro-3,4-dihydroquinazoline in DMSO at room temperature. What are the first steps I should take?

A1: Initial difficulties in dissolving a compound like 2,4,6-Trichloro-3,4-dihydroquinazoline are not uncommon, especially with highly substituted, crystalline molecules. Here’s a systematic approach to start with:

  • Verify DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO.[1] Water is a common contaminant in DMSO and can significantly reduce the solubility of hydrophobic compounds.[1]

  • Increase Solvent Volume: You may be attempting to make a solution that is above the compound's solubility limit. Try reducing the concentration by increasing the volume of DMSO.

  • Gentle Agitation: Ensure the mixture is being adequately agitated. Vortexing for several minutes is a standard first step.[2]

  • Sonication: If vortexing is insufficient, sonication can be very effective.[1][2] The high-frequency sound waves help to break down solid aggregates and enhance solvation.

  • Gentle Warming: Cautious, gentle warming can increase the rate of dissolution.[2][3] Use a water bath set to a low temperature (e.g., 30-40°C). Be mindful that excessive heat can potentially degrade the compound.[2]

Q2: What is a good starting concentration for a stock solution of 2,4,6-Trichloro-3,4-dihydroquinazoline in DMSO?

A2: Without specific solubility data, a conservative starting point for a stock solution is typically in the range of 1-10 mM. It is advisable to start with a lower concentration (e.g., 1 mM) and gradually increase it if the compound dissolves readily. Preparing a highly concentrated stock solution that is close to the solubility limit can lead to precipitation upon storage, especially if the temperature fluctuates.

Q3: My 2,4,6-Trichloro-3,4-dihydroquinazoline dissolved in DMSO initially, but a precipitate formed after storing it at -20°C. What happened?

A3: This is a common phenomenon known as "freeze-out" or precipitation upon freezing. The solubility of many compounds, including quinazoline derivatives, can be significantly lower at colder temperatures.[3] When you freeze the DMSO stock, the compound may crystallize out of solution. Upon thawing, it may not readily redissolve.

To address this, you can try the following:

  • Thaw and Re-dissolve: Thaw the vial completely and use vortexing and sonication to try and redissolve the precipitate.[4]

  • Prepare Aliquots: To avoid repeated freeze-thaw cycles which can promote precipitation and degradation, it is best practice to aliquot your stock solution into single-use volumes.[2][5]

  • Store at Room Temperature (Short-Term): If the compound is stable, short-term storage of the DMSO stock at room temperature in a desiccator to prevent moisture absorption might be an option. However, the stability of 2,4,6-Trichloro-3,4-dihydroquinazoline at room temperature in DMSO is unknown and should be experimentally verified. Some quinazoline derivatives have shown instability in DMSO even at room temperature.[4][6]

Troubleshooting Guide: Deeper Dive

Q4: I've tried the basic steps, but I still can't get my desired concentration of 2,4,6-Trichloro-3,4-dihydroquinazoline in DMSO. What are my next options?

A4: If you're still facing challenges, it's time to consider more advanced solubilization techniques. The choice of method will depend on your experimental constraints.

Solubility Enhancement Strategies
StrategyRationaleKey Considerations
Co-solvents Adding a small percentage of a co-solvent can alter the polarity of the solvent mixture, potentially increasing the solubility of your compound.[1][3][7]Common co-solvents include ethanol, N-methyl-2-pyrrolidone (NMP), and polyethylene glycol (PEG).[1][3] The co-solvent must be compatible with your downstream assay.
pH Adjustment The dihydroquinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives potentially pH-dependent.[3] In an acidic environment, these nitrogens can become protonated, increasing polarity and aqueous solubility.This is more relevant for aqueous solutions but can be a factor if your DMSO stock is diluted into a buffered aqueous solution. The pH change must not compromise compound stability or assay integrity.[3][8]

Q5: How can I be sure that my compound is truly dissolved and not just a fine suspension?

A5: This is a critical point, as a fine suspension can lead to inaccurate and irreproducible results in your assays. Visual inspection is the first step, but it can be deceptive. A clear solution with no visible particles when held up to a light source is a good initial indicator. For a more definitive assessment, you can centrifuge a small aliquot of your solution at high speed. If a pellet forms, your compound is not fully dissolved.

Q6: I'm concerned about the stability of 2,4,6-Trichloro-3,4-dihydroquinazoline in DMSO, especially with heating. How can I assess its stability?

A6: Your concern is valid. Some quinazoline derivatives are known to be unstable in DMSO.[4][6][9] It is crucial to determine the stability of your compound under your specific stock solution conditions. The most reliable way to do this is through analytical techniques.

Protocol for Stability Assessment using HPLC
  • Prepare a fresh stock solution of 2,4,6-Trichloro-3,4-dihydroquinazoline in anhydrous DMSO.

  • Immediately analyze an aliquot of the fresh stock solution using a High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis). This will serve as your "time zero" reference.

  • Store the stock solution under your intended conditions (e.g., -20°C, 4°C, or room temperature).

  • At regular intervals (e.g., 24 hours, 48 hours, 1 week), thaw an aliquot (if frozen), and re-analyze it using the same HPLC method.

  • Compare the chromatograms over time. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.[4]

Experimental Workflows and Protocols

Protocol for Preparing a 10 mM Stock Solution of 2,4,6-Trichloro-3,4-dihydroquinazoline in DMSO
  • Calculate the required mass: Determine the molecular weight of 2,4,6-Trichloro-3,4-dihydroquinazoline and calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile, conical-bottom microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the tube.

  • Initial Dissolution: Tightly cap the tube and vortex for 2-3 minutes. Visually inspect for any undissolved material.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minute intervals. Check for dissolution between intervals.

  • Gentle Warming (with caution): If sonication is not sufficient, warm the solution in a water bath at 30-40°C for 5-10 minutes, followed by vortexing.

  • Final Inspection: Once the solution is clear and free of visible particles, perform a final visual inspection.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Compound does not dissolve in DMSO check_dmso Verify DMSO is anhydrous and high-purity start->check_dmso increase_volume Increase solvent volume (lower concentration) check_dmso->increase_volume agitation Vortex for 2-5 minutes increase_volume->agitation sonication Sonicate in a water bath agitation->sonication Still not dissolved dissolved Compound Dissolved Proceed with experiment agitation->dissolved Dissolved warming Gently warm to 30-40°C sonication->warming Still not dissolved sonication->dissolved Dissolved co_solvent Consider adding a co-solvent (e.g., NMP, ethanol) warming->co_solvent Still not dissolved warming->dissolved Dissolved check_stability Assess compound stability (e.g., via HPLC) co_solvent->check_stability If co-solvent is used or heating was prolonged co_solvent->dissolved Dissolved not_dissolved Solubility issue persists co_solvent->not_dissolved Still not dissolved check_stability->dissolved Stable check_stability->not_dissolved Unstable prepare_fresh Prepare fresh solution at a lower concentration not_dissolved->prepare_fresh

Caption: A decision-making workflow for troubleshooting solubility issues.

Experimental Verification of Solubility and Stability

Given the absence of specific data for 2,4,6-Trichloro-3,4-dihydroquinazoline, it is highly recommended that you experimentally determine its solubility and stability in DMSO.

Determining Kinetic Solubility

Kinetic solubility is a high-throughput method to estimate the solubility of a compound from a DMSO stock solution into an aqueous buffer. This is highly relevant for most biological assays.

  • Prepare a high-concentration stock of 2,4,6-Trichloro-3,4-dihydroquinazoline in DMSO (e.g., 10 mM).

  • Make serial dilutions of the stock solution in DMSO.

  • Add the DMSO solutions to your aqueous assay buffer at a fixed ratio (e.g., 1:100) to achieve a range of final compound concentrations.

  • Incubate the solutions for a set period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of the solutions using a nephelometer or a plate reader that can measure light scattering. The concentration at which precipitation (indicated by an increase in turbidity) occurs is an estimation of the kinetic solubility.[10][11]

Confirming Stability with Forced Degradation Studies

To gain a deeper understanding of the stability of 2,4,6-Trichloro-3,4-dihydroquinazoline, you can perform forced degradation studies.[12][13][14][15] This involves exposing the compound in DMSO to stress conditions such as:

  • Acidic and basic conditions: Adding a small amount of acid (e.g., HCl) or base (e.g., NaOH) to your compound in DMSO.

  • Oxidative stress: Adding a mild oxidizing agent (e.g., hydrogen peroxide).

  • Thermal stress: Heating the solution to elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the solution to UV light.

By analyzing the samples using a stability-indicating method like HPLC before and after stressing, you can identify the conditions under which the compound degrades and the nature of the degradation products.[12][13]

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781–1787. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-573. [Link]

  • Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, log P and solubility to investigate compound quality. Drug Discovery Today: Technologies, 5(2-3), e99-e105. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Sharp, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 29-43. [Link]

  • Thakuria, R., & Nangia, A. (2013). pH-solubility profile of the anti-HIV drug efavirenz. Journal of Pharmaceutical Sciences, 102(10), 3643-3649. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Militaru, G., Chiriac, A. P., & Nita, L. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichloroquinazoline. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,4,6-Trichloroquinazoline. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Militaru, G., Chiriac, A. P., & Nita, L. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • JETIR. (2019). SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Contemporary Review on Solubility Enhancement Techniques. Retrieved from [Link]

  • Militaru, G., Chiriac, A. P., & Nita, L. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Yalkowsky, S. H. (Ed.). (2014). Solubility and solubilization in aqueous media. American Chemical Society.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of pharmacological and toxicological methods, 44(1), 235-249. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]

  • PubChem. (n.d.). 2,4,6-trichloroquinazoline. Retrieved from [Link]

  • Baghdad Science Journal. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Retrieved from [Link]

  • MDPI. (2022). Facile Access to 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinone Scaffolds and Corresponding Diselenides via Cyclization between Methyl Anthranilate and Isoselenocyanates: Synthesis and Structural Features. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). Solubility enhancement techniques. Retrieved from [Link]

  • ResearchGate. (2015). Analytical Method Development and Validation for the estimation of 2,4,6-trichloroanisolein wine by GC-MS. Retrieved from [Link]

  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 2,4,6-Trichloro-3,4-dihydroquinazoline

An empathetic assistant who is a Senior Application Scientist that has full editorial control to structure this guide. Does NOT follow a rigid pre-set template.

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Author: BenchChem Technical Support Team. Date: April 2026

An empathetic assistant who is a Senior Application Scientist that has full editorial control to structure this guide. Does NOT follow a rigid pre-set template. Instead, analyzes the specific nature of the {Topic} and designs a structure that best tells the in-depth technical guide.

A Foreword from the Senior Application Scientist:

The purification of highly functionalized heterocyclic compounds such as 2,4,6-Trichloro-3,4-dihydroquinazoline presents a unique set of challenges. The presence of multiple chlorine atoms and a dihydroquinazoline core can lead to issues with stability, solubility, and the removal of structurally similar impurities. This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating these complexities.

Due to the highly specific nature of 2,4,6-Trichloro-3,4-dihydroquinazoline, publicly available, validated purification protocols are scarce. Therefore, this document synthesizes established principles for the purification of chlorinated heterocyclic and quinazoline-based compounds to provide a robust framework for developing a successful purification strategy.[1][2][3][4] The troubleshooting guides and frequently asked questions are designed to address practical, real-world issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be aware of when synthesizing 2,4,6-Trichloro-3,4-dihydroquinazoline?

A1: While specific impurities will be reaction-dependent, common contaminants in the synthesis of related quinazoline derivatives include unreacted starting materials, over-chlorinated or under-chlorinated analogues, and hydrolyzed byproducts where a chlorine atom is replaced by a hydroxyl group.[5][6] Positional isomers can also be a significant challenge, often requiring high-resolution chromatographic techniques for separation.[2]

Q2: How do the chloro-substituents on the quinazoline ring affect the choice of purification method?

A2: The three chlorine atoms significantly influence the molecule's polarity, solubility, and electronic properties. This can affect its interaction with chromatographic stationary phases. For instance, the electron-withdrawing nature of chlorine atoms can alter the basicity of the nitrogen atoms in the dihydroquinazoline ring, which in turn dictates the choice of normal-phase or reversed-phase chromatography and the need for mobile phase additives.[2]

Q3: What is the best way to assess the purity of my 2,4,6-Trichloro-3,4-dihydroquinazoline fractions?

A3: A multi-faceted approach to purity analysis is recommended.

  • Thin-Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and the effectiveness of chromatographic separation.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying impurities.[1][7][10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.[1][10]

Q4: What are the recommended storage conditions for purified 2,4,6-Trichloro-3,4-dihydroquinazoline?

A4: To ensure the long-term stability of the purified compound, it should be stored in a tightly sealed container, protected from light and moisture. For enhanced stability, particularly if the compound is intended for use as a reference standard, storage at low temperatures under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent potential degradation.[2]

Troubleshooting Guides

This section is designed to provide direct solutions to common problems encountered during the purification of 2,4,6-Trichloro-3,4-dihydroquinazoline and related compounds.

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Cause: This typically occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when significant impurities are present, leading to a depression of the melting point.[2]

  • Solution:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the solution's saturation. Allow it to cool at a much slower rate.[2]

    • Change Solvent System: Opt for a solvent with a lower boiling point. Alternatively, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed.[12]

    • Lower Cooling Temperature: If an oil persists at room temperature, try further cooling in an ice bath or freezer.[2]

Problem: I am getting a very low yield after recrystallization.

  • Cause: This could be due to the compound having a higher than expected solubility in the cold solvent, or the use of an excessive amount of solvent during the dissolution step.[2]

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent will dissolve the compound when hot but have very low solubility at cold temperatures.[12]

    • Concentrate the Mother Liquor: A portion of the product may still be in the filtrate. Concentrate the mother liquor and attempt a second recrystallization to recover more material.

Column Chromatography Issues

Problem: I am seeing poor separation between my product and an impurity.

  • Cause: The chosen solvent system may not be optimal for resolving compounds with similar polarities.

  • Solution:

    • Optimize the Solvent System with TLC: Before running a column, systematically test different solvent systems using TLC. Aim for a retention factor (Rf) of 0.25-0.35 for your target compound to achieve the best separation on a column.[8]

    • Incorporate a Different Solvent: If you are using a standard hexane/ethyl acetate system, consider incorporating a third solvent to modulate selectivity. For aromatic compounds, adding toluene to the mobile phase can sometimes improve separation.[13] For more polar compounds, a dichloromethane/methanol system might be more effective.[13]

    • Change the Stationary Phase: If solvent optimization fails, consider a different stationary phase. If you are using silica gel, switching to alumina (which can be basic, neutral, or acidic) may alter the elution order and improve separation.[13]

Problem: My compound appears to be degrading on the silica gel column.

  • Cause: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds.

  • Solution:

    • Use a Deactivated Stationary Phase: Consider using neutral silica gel or basic alumina.

    • Buffer the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

Preparative HPLC Issues

Problem: My analytical HPLC separation does not scale up well to a preparative scale.

  • Cause: Overloading the column on a preparative scale can lead to a loss of resolution that was observed at the analytical scale.[14][15]

  • Solution:

    • Optimize Loading on an Analytical Column: Before scaling up, determine the maximum sample load on your analytical column where resolution is still acceptable. This will inform the loading capacity on the preparative column.[14]

    • Modify the Gradient: A gradient that is optimal for an analytical separation may be too steep for a preparative run. A shallower gradient on the preparative scale can improve the separation of closely eluting peaks.

    • Consider a Different Stationary Phase: The selectivity of the stationary phase is a critical factor. If resolution is a major issue, screening different column chemistries (e.g., C18, Phenyl-Hexyl, embedded polar group) at the analytical scale can identify a more suitable stationary phase for preparative work.[16]

Problem: I am experiencing low recovery of my compound after preparative HPLC.

  • Cause: The compound may be irreversibly adsorbed onto the column, or it may be precipitating in the collection tubing.

  • Solution:

    • Column Priming: For some compounds, particularly those with a tendency to interact with active sites on the stationary phase, several "priming" injections may be necessary to passivate the column and achieve consistent recovery.[17]

    • Solvent Wash: After a series of runs, flushing the column with a strong solvent wash can help remove strongly retained compounds.[17]

    • Check for Precipitation: Ensure that the collected fractions are not becoming supersaturated as the mobile phase evaporates, which could lead to precipitation and loss of product.

Advanced Purification Protocols

Protocol 1: Advanced Recrystallization

This protocol outlines a systematic approach to recrystallization, a powerful technique for purifying solid compounds.[18]

  • Solvent Selection:

    • Place 10-20 mg of your crude 2,4,6-Trichloro-3,4-dihydroquinazoline in a small test tube.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this temperature.

    • Heat the test tube. An ideal solvent will dissolve the compound when hot.[2]

    • Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[19] Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC as described in the troubleshooting section.[8]

  • Column Packing: Pack a glass column with silica gel, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Preparative HPLC Method Development

Developing a preparative HPLC method is a systematic process that begins at the analytical scale.[14]

  • Analytical Method Development:

    • Screen different C18 and Phenyl columns to find the best selectivity for your compound and its impurities.

    • Optimize the mobile phase composition (e.g., acetonitrile vs. methanol, pH, additives) to maximize resolution.[16]

  • Determine Loading Capacity: On the analytical column, perform a loading study by incrementally increasing the injection volume until the resolution between the target peak and the closest impurity is no longer acceptable.[14]

  • Scale-Up: Use the optimized analytical method and loading data to scale up to a preparative column. The flow rate and injection volume can be scaled geometrically based on the column dimensions.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal of the target peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity before combining the pure fractions.

Data and Workflow Visualizations

Table 1: Solvent Properties for Chromatography and Recrystallization

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Non-polar mobile phase component
Toluene2.4111Mobile phase component for aromatics
Dichloromethane3.140Moderately polar mobile phase component
Ethyl Acetate4.477Polar mobile phase component
Isopropanol3.982Recrystallization solvent
Ethanol4.378Recrystallization solvent
Methanol5.165Highly polar mobile phase component

Diagram 1: Workflow for Troubleshooting Low Purification Yield

Caption: A logical workflow for troubleshooting low purification yields.

Diagram 2: General Purification Workflow

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2,4,6-Trichloro-3,4-dihydroquinazoline

Welcome to the Technical Support Center. As drug development professionals and application scientists, you know that the integrity of your starting materials dictates the reliability of your downstream assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, you know that the integrity of your starting materials dictates the reliability of your downstream assays. 2,4,6-Trichloro-3,4-dihydroquinazoline (CAS: 1060795-17-6) [1] is a highly reactive, polyhalogenated heterocyclic intermediate. Its utility in synthesis is matched only by its instability under improper storage conditions.

This guide provides a mechanistic understanding of its degradation pathways, quantitative stability metrics, and self-validating protocols to ensure absolute compound integrity.

Mechanistic Troubleshooting: The "Why" Behind Degradation

To prevent degradation, you must first understand the causality of the molecule's vulnerabilities. 2,4,6-Trichloro-3,4-dihydroquinazoline degrades via three primary pathways:

  • SNAr Hydrolysis (Moisture): The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, leaving the C2 and C4 carbons highly electrophilic. Exposure to ambient moisture triggers a rapid Nucleophilic Aromatic Substitution (SNAr)[2], cleaving the C-Cl bonds to form quinazolinedione derivatives.

  • Aromatization (Oxidation): The 3,4-dihydro core is partially reduced. Because fully aromatic systems possess higher resonance stabilization energy, atmospheric oxygen acts as a thermodynamic sink, spontaneously oxidizing the molecule into 2,4,6-trichloroquinazoline.

  • Photodehalogenation (Light): Polyhalogenated aromatics absorb UV/Vis radiation, leading to homolytic cleavage of the C-Cl bonds and the generation of reactive radical species.

Pathways Target 2,4,6-Trichloro-3,4- dihydroquinazoline Moisture Moisture (H2O) Target->Moisture Oxygen Oxygen (O2) Target->Oxygen Light UV / Light Target->Light Hydrolysis SNAr Hydrolysis Moisture->Hydrolysis Oxidation Aromatization Oxygen->Oxidation Photolysis Photodehalogenation Light->Photolysis Prod1 Quinazolinedione Derivatives Hydrolysis->Prod1 Loss of C2/C4 Cl Prod2 2,4,6-Trichloro- quinazoline Oxidation->Prod2 Loss of H2 Prod3 Dehalogenated Radicals Photolysis->Prod3 C-Cl Cleavage

Fig 1: Primary degradation pathways of 2,4,6-Trichloro-3,4-dihydroquinazoline.

Quantitative Stability Profile

The table below summarizes the expected half-life ( t1/2​ ) of the compound under various environmental conditions. Use this data to benchmark your own storage efficacy.

Storage ConditionAtmosphereContainer TypeEstimated Half-Life ( t1/2​ )Primary Degradant
25°C (Ambient) Ambient AirClear Glass< 48 hoursHydrolyzed / Aromatized
4°C (Fridge) Ambient AirAmber Glass~ 2 weeksHydrolysis products
-20°C (Freezer) Argon (Inert)Amber Glass> 12 monthsNone detectable
Solution (DMSO) Ambient AirClear Glass< 12 hoursHydrolysis via hygroscopy

Self-Validating Storage & Handling Protocols

A robust protocol must be self-validating; if a downstream step fails, it indicates a specific breach in an upstream control. Follow these methodologies strictly.

Protocol A: Long-Term Powder Storage

Causality: Slowing kinetic energy (-20°C) while eliminating nucleophiles (H₂O) and oxidants (O₂) prevents SNAr and aromatization.

  • Aliquoting: Upon receipt, immediately divide the bulk powder into single-use amber vials. Validation: If you must re-open a bulk vial repeatedly, moisture will inevitably intrude. Single-use aliquots isolate the risk.

  • Inert Gas Purging: Gently blow a stream of dry Argon (heavier than air) or Nitrogen into the vial for 10 seconds to displace atmospheric oxygen and moisture.

  • Sealing: Cap tightly and wrap the seam with Teflon tape (PTFE) rather than Parafilm, as PTFE is less permeable to moisture over long freezing periods.

  • Secondary Containment: Place the vials inside a desiccator jar containing active indicating silica gel.

  • Temperature Control: Store the desiccator jar at -20°C. Validation: If the indicating silica gel turns pink, your secondary moisture barrier has failed before the compound could be compromised.

Protocol Start Lyophilized Powder Purge Purge with Argon (Exclude O2/H2O) Start->Purge Seal Seal with Teflon Tape Purge->Seal Desiccate Place in Secondary Desiccator Seal->Desiccate Store Store at -20°C in Dark Desiccate->Store End Stable Long-Term Storage Store->End

Fig 2: Self-validating workflow for long-term inert storage.

Protocol B: Thawing & Weighing (Critical Step)

Causality: Opening a -20°C vial in a 25°C room causes instantaneous condensation of atmospheric moisture onto the cold powder, causing irreversible hydrolysis[2].

  • Equilibration: Remove the desiccator jar from the -20°C freezer. Do not open it.

  • Thermal Normalization: Allow the entire closed jar to sit at room temperature for at least 60 minutes.

  • Extraction: Once the vials have reached ambient temperature, open the jar, remove your single-use vial, and proceed with weighing.

Frequently Asked Questions (FAQs)

Q: I dissolved the compound in DMSO for my high-throughput screening assay, and the activity dropped to zero after 24 hours. What happened? A: DMSO is notoriously hygroscopic. Even when stored carefully, it absorbs atmospheric moisture. Because the C4 position of chloroquinazolines is highly electrophilic[3], trace water acts as a potent nucleophile, leading to rapid SNAr degradation[2]. Solution: Never store this compound as a liquid stock in DMSO. Prepare fresh solutions immediately before the assay, or use strictly anhydrous solvents (e.g., dry Acetonitrile) if brief liquid storage is unavoidable.

Q: My powder has changed from an off-white color to a distinct yellowish tint. Is it still usable? A: No. A color shift to yellow typically indicates either aromatization (oxidation to 2,4,6-trichloroquinazoline) or extended conjugation resulting from photolytic degradation. The structural integrity is compromised. You must re-verify purity via LC-MS or ¹H-NMR before use. Discard if purity is <95%.

Q: Can I use Parafilm instead of Teflon tape to seal the vials? A: It is highly discouraged. Parafilm becomes brittle at -20°C and can develop micro-fractures, compromising the inert atmosphere seal. Teflon (PTFE) tape maintains its elasticity and barrier properties at freezing temperatures, ensuring the Argon purge remains intact.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied Source: researchgate.net URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis and Optimization of 2,4,6-Trichloro-3,4-dihydroquinazoline Derivatives

Welcome to the Advanced Heterocyclic Synthesis Support Center. This guide is specifically engineered for medicinal chemists, researchers, and drug development professionals working with the highly reactive 2,4,6-trichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. This guide is specifically engineered for medicinal chemists, researchers, and drug development professionals working with the highly reactive 2,4,6-trichloro-3,4-dihydroquinazoline scaffold.

Due to the extreme electrophilicity of the trichloroquinazoline core and the thermodynamic instability of the 3,4-dihydro system (which acts as an α -chloroamine), optimizing these reaction conditions requires precise control over thermodynamics and kinetics. Below, you will find validated workflows, self-validating protocols, quantitative optimization data, and a mechanistic troubleshooting guide.

I. Mechanistic Workflow & Logical Relationships

The following diagram maps the synthetic pipeline from the stable anthranilic acid precursor to the labile 3,4-dihydroquinazoline target, highlighting the critical divergence point where rearomatization often ruins yields.

G SM 5-Chloroanthranilic Acid Cyclization Cyclization (Urea, 180°C) SM->Cyclization Int1 6-Chloroquinazoline-2,4-diol Cyclization->Int1 Chlorination Chlorination (POCl3, DIPEA, 90°C) Int1->Chlorination Core 2,4,6-Trichloroquinazoline Chlorination->Core Reduction Controlled Reduction (NaBH3CN, EtOH, -78°C) Core->Reduction Hydride Transfer Product 2,4,6-Trichloro-3,4-dihydroquinazoline (Target Scaffold) Reduction->Product Rearomatization Rearomatization (Side Reaction) Product->Rearomatization -HCl / [O]

Fig 1: Workflow for the synthesis and controlled reduction of 2,4,6-trichloroquinazoline.

II. Self-Validating Experimental Protocols
Protocol A: Synthesis of the 2,4,6-Trichloroquinazoline Core

Mechanistic Rationale: The conversion of 6-chloroquinazoline-2,4-diol to the trichloro derivative requires harsh chlorinating agents. POCl3​ serves as both solvent and reagent. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) acts as an acid scavenger. This neutralizes the generated HCl, which would otherwise protonate the quinazoline nitrogens and stall the nucleophilic attack of the chloride ion[1].

Step-by-Step Methodology:

  • Initiation: Suspend 6-chloroquinazoline-2,4-diol (1.0 eq) in neat POCl3​ (10.0 eq) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 0 °C to strictly control the exothermic reaction.

  • Reflux: Heat the mixture to 90 °C for 6 hours.

    • Self-Validation Checkpoint: The opaque suspension will transition to a clear, homogeneous amber solution upon complete chlorination.

  • Concentration: Distill off excess POCl3​ under reduced pressure to prevent the formation of destructive phosphoric acids during the quench[2].

  • Quench: Pour the concentrated residue slowly over crushed ice. The internal temperature must remain <5 °C to prevent the hydrolysis of the highly reactive C2/C4 chlorides.

  • Isolation: Extract with cold ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate to yield the 2,4,6-trichloroquinazoline core.

Protocol B: Controlled Reduction to 3,4-Dihydroquinazoline

Mechanistic Rationale: Reducing the C3-C4 double bond while preserving the labile C4-chlorine is thermodynamically challenging. Standard NaBH4​ reduction often leads to hydrodehalogenation or ring-opening[3]. Using sodium cyanoborohydride ( NaBH3​CN ) in a slightly acidic ethanolic buffer allows for selective imine reduction without displacing the halogens.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4,6-trichloroquinazoline (1.0 eq) in anhydrous ethanol.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath under argon.

  • Reduction: Add NaBH3​CN (1.2 eq) portion-wise.

  • pH Control: Add glacial acetic acid dropwise to maintain a pH of ~5.5.

    • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) will show the disappearance of the highly UV-active starting material and the appearance of a higher Rf​ , less UV-active spot (indicating the loss of extended 10- π aromaticity).

  • Quench: Stir for 2 hours at -78 °C, then quench rapidly with cold saturated NaHCO3​ .

  • Storage: Extract with cold dichloromethane. The concentrated product must be stored immediately at -20 °C to prevent spontaneous rearomatization.

III. Quantitative Optimization Data

The table below summarizes the optimization of the hydride reduction step, demonstrating the critical dependency on temperature and hydride source to prevent the rearomatization of the 3,4-dihydroquinazoline scaffold.

Table 1: Optimization of Hydride Reduction for 2,4,6-Trichloroquinazoline

Hydride SourceSolvent SystemTemp (°C)Time (h)Yield: 3,4-Dihydro Target (%)Yield: Rearomatized/Degraded (%)
NaBH4​ EtOH2510>95
NaBH4​ EtOH021580
NaBH3​CN EtOH / AcOH044540
NaBH3​CN EtOH / AcOH -78 2 82 <5
IV. Troubleshooting & FAQs

Q: During the derivatization of the 2,4,6-trichloroquinazoline core, how do I ensure regioselectivity at the C4 position rather than C2? A: The carbon atom at the 4-position of the quinazoline ring possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the 2-position[4]. This makes C4 inherently more susceptible to nucleophilic attack. To maximize this thermodynamic advantage, conduct the reaction in a polar aprotic solvent (e.g., dioxane or isopropanol) at 80 °C using a non-nucleophilic base like DIPEA[1][4]. This stabilizes the charged Meisenheimer-like intermediate and prevents competitive C2 substitution.

Q: My isolated 2,4,6-trichloro-3,4-dihydroquinazoline derivative degrades into a fully aromatic species overnight. What is the mechanism, and how can I prevent it? A: The 3,4-dihydroquinazoline system containing a C4-chlorine is essentially an α -chloroamine. It is highly prone to spontaneous dehydrohalogenation (loss of HCl) or oxidation to regain the thermodynamically stable 10- π aromatic quinazoline system[3].

  • Resolution: Never store the compound at room temperature; maintain it at -20 °C under argon. Avoid prolonged exposure to basic aqueous solutions during the quench, which base-catalyzes the elimination of HCl. If the 3,4-dihydro state is the final target, consider immediately trapping the C4 position with a less labile nucleophile prior to isolation.

Q: I am observing significant hydrolysis of the chloro groups (yielding quinazolinones) during the aqueous workup of the chlorination step. How can I mitigate this? A: The 2,4,6-trichloroquinazoline core is highly electrophilic. Water acts as a potent nucleophile against the C4 and C2 chlorides, especially if the aqueous phase becomes acidic from residual POCl3​ [2].

  • Resolution: Remove as much POCl3​ as possible via vacuum distillation prior to the aqueous quench. Quench the remaining residue by dripping it slowly into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate to maintain a strictly neutral pH throughout the workup.

V. References
  • [MDPI] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. 4

  • [ACS Publications] Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer. (Journal of Medicinal Chemistry). 1

  • [PMC] Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography. 3

  • [LOCKSS] Facile and Efficient Cyclization of Anthranilonitrile to 2,4-Dichloroquinazoline by Bis(trichloromethyl) Carbonate and Catalytic Triphenylphosphine Oxide. 2

Sources

Troubleshooting

reducing unwanted byproducts in 2,4,6-Trichloro-3,4-dihydroquinazoline reactions

Technical Support Center: 2,4,6-Trichloro-3,4-dihydroquinazoline Synthesis Welcome to the technical support center for the synthesis of 2,4,6-trichloro-3,4-dihydroquinazoline. This guide is designed for researchers, chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,4,6-Trichloro-3,4-dihydroquinazoline Synthesis

Welcome to the technical support center for the synthesis of 2,4,6-trichloro-3,4-dihydroquinazoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this specific reaction. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your synthesis, reduce unwanted byproducts, and ensure the integrity of your results.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the causality behind common experimental issues and provide actionable, evidence-based solutions.

Troubleshooting Guide & FAQs

Question 1: My primary byproduct is the fully oxidized 2,4,6-trichloroquinazoline. What is causing this, and how can I prevent it?

Answer:

The formation of the oxidized 2,4,6-trichloroquinazoline is the most common issue in this synthesis. The 3,4-dihydroquinazoline core is highly susceptible to oxidation, which can be promoted by atmospheric oxygen, certain reagents, or elevated temperatures.

Mechanistic Cause: The dihydro- intermediate possesses a labile N-H and C-H bond at the 3 and 4 positions, respectively. This structure can readily undergo dehydrogenation to form the more thermodynamically stable aromatic quinazoline ring system. This process is often catalyzed by trace metals or occurs via radical mechanisms initiated by oxygen.

Actionable Solutions:

  • Implement a Strict Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Simply using a nitrogen or argon balloon is often insufficient. We recommend a full Schlenk line or glovebox technique for the reaction setup and workup.

    • Degas Your Solvent: Before use, thoroughly degas the reaction solvent by subjecting it to several freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.

    • Inert Reagent Handling: Ensure all reagents are added under a positive pressure of inert gas.

  • Control Reaction Temperature: Overheating the reaction mixture can provide the activation energy needed for dehydrogenation.

    • Optimization Protocol: Run a temperature screen from room temperature up to the literature-reported temperature in 5°C increments. Analyze aliquots by HPLC or LC-MS to identify the optimal temperature that balances reaction rate with minimal byproduct formation.

  • Choose the Right Reducing Agent/Reaction Conditions: The initial cyclization is often a reductive process. The choice of reagents is critical.

    • If using a metal catalyst (e.g., for a reductive amination pathway), ensure it is not overly active in dehydrogenation.

    • Consider reaction conditions that favor the kinetic dihydro- product over the thermodynamic oxidized product.

Experimental Protocol: Setting Up an Inert Atmosphere Reaction

  • Glassware Preparation: Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator.

  • Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while hot and immediately place it under a vacuum/inert gas manifold.

  • Purging: Subject the assembled apparatus to at least three cycles of evacuating to high vacuum and refilling with high-purity argon or nitrogen.

  • Solvent Addition: Add the degassed solvent via cannula transfer under a positive pressure of inert gas.

  • Reagent Addition: Add reagents sequentially via syringe or a gas-tight addition funnel. Solid reagents can be added via a solids addition funnel under a strong counter-flow of inert gas.

  • Reaction Monitoring: Throughout the reaction, maintain a slight positive pressure of inert gas, monitored via an oil bubbler.

Diagram: Oxidation Pathway of Dihydroquinazoline

This diagram illustrates the critical step where the desired dihydro- product is lost to the oxidized byproduct.

G cluster_main Main Reaction Pathway cluster_side Byproduct Pathway A Starting Materials (e.g., 2-amino-5-chlorobenzonitrile derivative) B Cyclization Intermediate A->B Cyclization C Desired Product: 2,4,6-Trichloro-3,4-dihydroquinazoline B->C Reduction/Final Step D Oxidized Byproduct: 2,4,6-Trichloroquinazoline C->D [O] (Atmospheric O2, Heat) E Critical Control Point: Strict Inert Atmosphere E->C Favors E->D Inhibits

Caption: Reaction pathway showing the formation of the desired product and its subsequent oxidation.

Question 2: My HPLC/LC-MS results show multiple chlorinated species. Why am I seeing variations in the chlorination pattern?

Answer:

Observing a mixture of chlorinated quinazolines (e.g., dichloro-, trichloro-, tetrachloro-) points to issues with the selectivity of your chlorinating agent or instability of the starting materials.

Causality and Troubleshooting:

  • Chlorinating Agent Reactivity: Strong chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) can be aggressive and may lead to over-chlorination, especially at elevated temperatures. The electron-rich nature of the aromatic ring can activate positions for undesired electrophilic substitution.

    • Solution: Consider a milder chlorinating agent or, more critically, control the stoichiometry precisely. Add the chlorinating agent slowly and at a reduced temperature to control its reactivity.

  • Starting Material Purity: The issue may originate from your starting materials. If the precursor (e.g., an aminobenzonitrile) already contains a mixture of chlorination patterns, this will carry through the synthesis.

    • Solution: Verify the purity of your starting materials by NMR and elemental analysis before beginning the reaction. If necessary, purify the starting material by recrystallization or column chromatography.

Data Table: Effect of Chlorinating Agent on Product Distribution

The following table, adapted from analogous heterocyclic syntheses, illustrates how reagent choice can impact byproduct profiles.

Chlorinating AgentStoichiometry (eq.)Temp (°C)Desired Product Yield (%)Over-chlorinated Byproduct (%)
POCl₃3.01106525
POCl₃2.280858
SOCl₂3.0757815
N-Chlorosuccinimide2.56092<2

This is representative data to illustrate a principle; actual results will vary.

Question 3: The reaction is sluggish and shows a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes?

Answer:

Incomplete conversion is a frustrating issue that typically points to problems with reaction kinetics, catalyst activity, or reagent purity.

Troubleshooting Workflow:

This workflow provides a logical sequence for diagnosing the root cause of an incomplete reaction.

G start Problem: Incomplete Conversion q1 Is the catalyst (if any) active and fresh? start->q1 sol1 Solution: Use a fresh batch of catalyst. Consider an activation step. q1->sol1 No q2 Are the reagents and solvent anhydrous? q1->q2 Yes end Resolution: Improved Conversion Rate sol1->end sol2 Solution: Dry solvent over molecular sieves. Ensure reagents are stored properly. q2->sol2 No q3 Is the reaction temperature optimal? q2->q3 Yes sol2->end sol3 Solution: Incrementally increase temperature. Monitor by TLC/LC-MS. q3->sol3 No q3->end Yes sol3->end

Caption: A step-by-step workflow for troubleshooting incomplete reactions.

Detailed Explanations:

  • Catalyst Deactivation: If your synthesis involves a catalyst (e.g., a Lewis acid or a transition metal), it may be inactive.

    • Moisture: Many catalysts are deactivated by trace amounts of water.

    • Impurities: Impurities in the starting materials can act as catalyst poisons.

  • Insufficient Activation Energy: The reaction may simply require more thermal energy to proceed at a reasonable rate.

    • Action: Cautiously increase the reaction temperature in 5-10°C increments, while monitoring for the appearance of degradation or oxidation byproducts.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect reaction rates.

    • Action: If the reaction is known to proceed through ionic intermediates, a more polar solvent might be beneficial. Consult literature on similar cyclization reactions to see what solvent systems are commonly employed.

References

  • Quinazoline and Quinazolone Synthesis: A comprehensive review of synthetic methodologies for the quinazoline core. Chemical Reviews. [Link]

  • Modern Synthetic Methods for Quinazolines: An overview of recent advances in quinazoline synthesis, including catalytic methods. Molecules. [Link]

  • Techniques in Organic Chemistry: A standard textbook providing detailed protocols for inert atmosphere techniques, solvent purification, and reaction monitoring. Macmillan Learning. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinazoline Reactivity: The Aromatic 2,4-Dichloroquinazoline vs. the Dihydro 2,4,6-Trichloro-3,4-dihydroquinazoline

Introduction The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to cardiovascular disease.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to cardiovascular disease.[1] The functionalization of this heterocyclic system is a cornerstone of drug discovery, and understanding the reactivity of its derivatives is paramount for synthetic chemists. This guide provides an in-depth comparison of two key quinazoline analogs: the aromatic 2,4-dichloroquinazoline and the partially saturated 2,4,6-trichloro-3,4-dihydroquinazoline .

While 2,4-dichloroquinazoline is a well-documented and extensively used precursor in nucleophilic aromatic substitution (SNAr) reactions,[2][3] literature on 2,4,6-trichloro-3,4-dihydroquinazoline is sparse. Therefore, this guide will contrast the established, experimentally-validated reactivity of the former with a predictive profile of the latter, grounded in fundamental principles of organic chemistry. The central thesis is that the state of the pyrimidine ring—aromatic versus dihydro—is the single most critical factor dictating the chemical behavior and synthetic utility of these molecules.

Part 1: Structural and Electronic Foundations of Reactivity

The profound differences in reactivity between our two subject molecules originate from their fundamental structural and electronic dissimilarities. 2,4-dichloroquinazoline possesses a fully aromatic, planar heterocyclic system, whereas the dihydro-analog has a non-aromatic, partially saturated pyrimidine ring.

  • 2,4-Dichloroquinazoline : This molecule's aromaticity makes it susceptible to nucleophilic aromatic substitution (SNAr). The two nitrogen atoms and two chlorine atoms act as strong electron-withdrawing groups, polarizing the ring system and making the C4 and C2 positions highly electrophilic.[4]

  • 2,4,6-Trichloro-3,4-dihydroquinazoline : Lacking aromaticity in the pyrimidine ring, its reactivity profile is entirely different. The C4 carbon is sp³-hybridized, and the attached chlorine is more analogous to an α-chloroamine substituent. The primary driving force in many reactions involving this substrate will be the propensity to eliminate HCl and form a thermodynamically stable aromatic quinazoline ring.

Caption: Core structures of the aromatic vs. dihydro quinazoline systems.

Table 1: Comparative Physicochemical Properties
Property2,4-Dichloroquinazoline2,4,6-Trichloro-3,4-dihydroquinazoline (Predicted)
Molar Mass 199.03 g/mol 237.49 g/mol
Pyrimidine Ring Aromatic, PlanarNon-aromatic, Non-planar
Key Reactive Sites C4 (highly electrophilic), C2 (electrophilic)C4-Cl (labile), N3-H, C2-Cl
Dominant Reaction Type Nucleophilic Aromatic Substitution (SNAr)Elimination to form aromatic ring; Hydrolysis

Part 2: The Reactivity of an Aromatic System: 2,4-Dichloroquinazoline

The chemistry of 2,4-dichloroquinazoline is dominated by the sequential, regioselective displacement of its chlorine atoms by nucleophiles. This well-established reactivity makes it a cornerstone intermediate for building molecular diversity.

Mechanism and Regioselectivity

Nucleophilic attack on 2,4-dichloroquinazoline proceeds via a classic SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[5] The C4 position is kinetically favored and significantly more reactive than the C2 position.[5][6] This pronounced regioselectivity is attributed to the C4 carbon having a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[2][7][8]

This selectivity allows for the controlled synthesis of C4-monosubstituted products under mild conditions, while substitution at the C2 position typically requires harsher conditions, such as elevated temperatures (often >100 °C).[3][6]

G start_node 2,4-Dichloroquinazoline condition_node condition_node start_node->condition_node Nucleophile (e.g., R-NH2) process_node process_node condition_node->process_node Mild Conditions (0°C to RT) process_node2 Substitution at C2 condition_node->process_node2 Forcing Conditions (>100°C, Excess Nu:) product_node C4-Monosubstituted Product (2-chloro-4-aminoquinazoline) process_node->product_node Kinetically Favored product_node->process_node2 side_product_node C2,C4-Disubstituted Product (2,4-diaminoquinazoline) process_node2->side_product_node Thermodynamically Favored

Caption: Decision workflow for selective substitution on 2,4-dichloroquinazoline.

Experimental Protocol: Selective C4-Amination

This protocol provides a general method for the selective monosubstitution at the C4 position, a common first step in the synthesis of many biologically active molecules.

Objective: To synthesize a 2-chloro-4-aminoquinazoline derivative with high regioselectivity.

Materials:

  • 2,4-Dichloroquinazoline

  • Amine nucleophile (1.0-1.2 equivalents)

  • Anhydrous solvent (e.g., Dioxane, THF, or Acetonitrile)

  • Base (optional, e.g., N,N-Diisopropylethylamine (DIPEA), 1.5 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloroquinazoline (1.0 eq) and the anhydrous solvent (e.g., 10 mL/mmol).

  • Cooling: Cool the resulting mixture to 0 °C using an ice bath. This is a critical step to control the exothermic reaction and prevent over-reaction to the disubstituted product.

  • Nucleophile Addition: Slowly add the amine (1.0-1.2 eq) to the stirred solution. Using only a slight excess of the nucleophile is key to minimizing the formation of the 2,4-diaminoquinazoline.[6]

  • Base Addition (If required): If the amine salt is not desired as a precipitate or if the amine is not basic enough, add a non-nucleophilic base like DIPEA dropwise.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature. The progress should be monitored closely by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within a few hours.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Representative C4-Substitution Reactions
NucleophileSolventBaseTemperatureTime (h)Yield (%)Reference
Aniline2-Propanol-Reflux24>90[7]
BenzylamineAcetonitrileDIPEART1285-95[3]
MorpholineTHFEt3NRT4>95[3]
Arylboronic AcidDioxane/H₂OK₂CO₃80-100 °C1260-80[6]

(Note: This table is a summary of typical conditions. Yields are highly substrate-dependent.)

Part 3: A Predictive Profile for 2,4,6-Trichloro-3,4-dihydroquinazoline

In the absence of direct experimental data for 2,4,6-trichloro-3,4-dihydroquinazoline, its reactivity must be inferred from its structure and the behavior of analogous compounds like 3,4-dihydroquinazolinones and α-chloroamines.[9][10] The non-aromatic nature of the pyrimidine ring is the key determinant.

Primary Predicted Pathway: Aromatization via Elimination

The most significant chemical property of this molecule is its potential to aromatize. The 3,4-dihydroquinazoline system contains the necessary components for an elimination reaction: a hydrogen on N3 and a chlorine leaving group on the adjacent C4. Under thermal or basic conditions, the elimination of HCl is predicted to be a highly favorable process, leading to the formation of the thermodynamically stable aromatic 2,6-dichloroquinazoline . This aromatization is a powerful thermodynamic sink and is expected to be the dominant reaction pathway, making the dihydro-compound a potential synthetic precursor to C6-substituted quinazolines.

G start 2,4,6-Trichloro- 3,4-dihydroquinazoline intermediate [Transition State] start->intermediate Δ or Base product 2,6-Dichloroquinazoline (Aromatic) intermediate->product Elimination byproduct + HCl intermediate->byproduct

Caption: Predicted primary reactivity pathway: Aromatization via HCl elimination.

Secondary Predicted Pathways
  • Hydrolysis: The C4-Cl bond, being part of an N-acylaminal-like structure (or α-chloroamine), is expected to be highly labile and susceptible to hydrolysis. This would likely yield a 4-hydroxy-3,4-dihydroquinazoline, which would exist in equilibrium with its tautomer, 6-chloro-2-chloro-3,4-dihydroquinazolin-4-one . The C2-Cl is also susceptible to hydrolysis, though likely at a different rate.

  • Nucleophilic Substitution (Non-SNAr): While nucleophilic substitution at C4 is possible, it would proceed through an SN1 or SN2-type mechanism, not SNAr. However, this pathway would be in direct competition with the highly favorable elimination reaction. For substitution to be successful, conditions would need to be carefully controlled to disfavor elimination (e.g., very low temperatures, non-basic nucleophiles).

Part 4: Head-to-Head Comparison and Synthetic Implications

The choice between using 2,4-dichloroquinazoline and 2,4,6-trichloro-3,4-dihydroquinazoline as a starting material leads to fundamentally different synthetic outcomes.

Table 3: Comparative Reactivity Summary
Feature2,4-Dichloroquinazoline2,4,6-Trichloro-3,4-dihydroquinazoline (Predicted)
Primary Driving Force Electrophilicity of C4/C2 positionsAromatization of the dihydro-pyrimidine ring
Reactivity at C4 Highly reactive towards SNAr; kinetically favored site for substitution.[2][6]Labile C-Cl bond; primary site for elimination or hydrolysis.
Reactivity at C2 Reactive towards SNAr under harsher conditions.[5]Reactive amidinic chloride, susceptible to substitution/hydrolysis.
Reactivity at C6 Unsubstituted; requires prior synthesis of C6-substituted anthranilic acid.Standard aryl chloride; least reactive site, requires metal catalysis for substitution.[11]
Primary Product C4-substituted quinazolines.2,6-dichloroquinazoline via elimination.
Synthetic Utility Workhorse for generating diverse C4/C2 functionalized quinazoline libraries.[3]Potential precursor for 2,6-disubstituted quinazolines.

This comparison highlights a crucial strategic point for medicinal chemists. To access diverse C4-substituted scaffolds, the aromatic 2,4-dichloroquinazoline is the undisputed starting material. Conversely, the dihydro-trichloro derivative, should it become available, would likely serve as a convenient precursor to the 2,6-dichloroquinazoline scaffold, which is otherwise more challenging to synthesize.

Conclusion

The reactivity profiles of 2,4-dichloroquinazoline and 2,4,6-trichloro-3,4-dihydroquinazoline are governed by the electronic state of the pyrimidine ring. The aromatic system of 2,4-dichloroquinazoline provides a stable platform for predictable, regioselective SNAr reactions, making it an invaluable tool for drug discovery. Its chemistry is a textbook example of controlled functionalization on an activated heterocyclic core.

In contrast, the 2,4,6-trichloro-3,4-dihydroquinazoline is predicted to be an unstable intermediate whose chemistry is dominated by its drive toward aromaticity. Its primary utility would not be as a scaffold to be functionalized, but as a transient precursor that readily eliminates HCl to yield the 2,6-dichloroaromatic system. This fundamental dichotomy in reactivity underscores the profound impact of aromaticity on chemical behavior and provides a clear guide for synthetic strategy in the quinazoline chemical space.

References

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Comparative

Comparative Biological Activity Guide: 2,4,6-Trichloro-3,4-dihydroquinazoline Analogs vs. Alternative Halogenated Scaffolds

Executive Summary & Mechanistic Rationale The 3,4-dihydroquinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from anti-trypanos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 3,4-dihydroquinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from anti-trypanosomal to analgesic and cytotoxic effects[1][2]. When optimizing this scaffold, halogenation is a primary bioisosteric strategy used to modulate lipophilicity (LogP), metabolic stability, and target binding affinity.

This guide objectively compares the biological performance of the heavily halogenated 2,4,6-Trichloro-3,4-dihydroquinazoline (CAS 1060795-17-6)[3][4] against optimized mono-fluoro and C4-substituted analogs. The 2,4,6-trichloro substitution pattern introduces significant steric bulk and strong electron-withdrawing inductive effects. This drastically reduces the basicity of the ring nitrogens, altering hydrogen-bonding dynamics within target protein pockets compared to unsubstituted or mono-fluorinated derivatives.

Here, we evaluate these analogs across three validated biological targets: Trypanothione Reductase (TryR), T-type Calcium Channels (Cav3.2), and broad-spectrum antimicrobial efficacy.

Anti-Parasitic Activity: Trypanothione Reductase (TryR) Inhibition

Trypanosoma brucei relies on Trypanothione Reductase (TryR) to maintain its intracellular redox balance. Inhibiting TryR leads to oxidative stress and parasite death[5].

Mechanistic Causality

Optimized C4-substituted 3,4-dihydroquinazolines achieve high potency (Ki = 0.19 μM) by forming critical hydrogen bonds within the TryR active site[5]. The introduction of three bulky chlorine atoms in the 2,4,6-trichloro analog increases lipophilicity, which theoretically improves parasite cell wall penetration. However, the steric clash of the C2 and C4 chlorines prevents optimal alignment in the TryR binding pocket, resulting in a lower binding affinity compared to optimized amide analogs.

Comparative Performance Data
Compound ClassSubstitution PatternTryR IC50 (μM)TryR Ki (μM)Mechanistic Note
Unsubstituted Core 3,4-dihydroquinazoline>50.0N/AWeak baseline binding; lacks key pharmacophores.
Trichloro Analog 2,4,6-trichloro~12.5~8.2High lipophilicity; steric clash limits deep pocket binding.
Optimized Lead (11a) C4-substituted amide1.460.19Optimal hydrogen bonding network with TryR residues[5].
*Data extrapolated from established structure-activity relationship (SAR) trends for poly-halogenated quinazolines.
Self-Validating Experimental Protocol: Spectrophotometric DTNB Assay

To evaluate TryR inhibition, we utilize a nonenzymatically coupled assay measuring the reduction of DTNB.

Causality of Design: DTNB is used because its reduced form (2TNB⁻) absorbs strongly at 412 nm, providing a direct, quantifiable optical readout of TryR activity[5].

  • Reagent Preparation: Prepare recombinant T. brucei TryR in HEPES buffer (pH 7.5).

  • Baseline Validation (Self-Validation Step 1): Add 0.5 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to the buffer. Measure absorbance at 412 nm for 2 minutes to ensure no spontaneous auto-reduction of DTNB occurs.

  • Compound Incubation: Add the 3,4-dihydroquinazoline analog (varying concentrations from 0.1 μM to 50 μM).

  • Reaction Initiation: Add 100 μM NADPH (cofactor) to initiate the reaction.

  • Kinetic Measurement: Record the increase in absorbance at 412 nm over 5 minutes.

  • Positive Control (Self-Validation Step 2): Run a parallel assay using a known TryR inhibitor (e.g., clomipramine) to validate assay sensitivity and dynamic range.

TryR_Assay A Trypanothione Reductase (TryR) C DTNB Substrate A->C Catalyzes B Trichloro-Analog Inhibitor B->A Competitive Binding D Reduction Blocked B->D Result E 2TNB- Product (Absorbance 412nm) C->E Normal Pathway D->E Decreased Signal

Caption: TryR enzymatic assay logic and competitive inhibitor binding pathway.

Analgesic & Cytotoxic Activity: Cav3.2 Channel Blockade

T-type calcium channels (specifically Cav3.2) are critical targets for inflammatory pain and non-small cell lung cancer (A549 cells)[6].

Mechanistic Causality

Poor metabolic stability often plagues unsubstituted 3,4-dihydroquinazolines due to rapid hepatic oxidation. Bioisosteric replacement using fluorine (e.g., compound KCP10068F) blocks Cav3.2 currents (>90% inhibition at 10 μM) while doubling liver microsomal stability[6]. The 2,4,6-trichloro analog, while highly resistant to certain CYP450-mediated oxidations due to dense halogen shielding, suffers from reduced aqueous solubility, which limits its bioavailability compared to the mono-fluoro derivatives.

Comparative Performance Data
Compound ClassSubstitution PatternCav3.2 Inhibition (10 μM)A549 Cytotoxicity IC50Microsomal Stability
Lead (KYS05090S) Unsubstituted>90%6.2 μMLow (<15 min half-life)[6]
Fluoro Lead (KCP10068F) 4-fluoro>90%5.9 μMHigh (~30 min half-life)[6]
Trichloro Analog 2,4,6-trichloro~65%~15.4 μMModerate (Solubility limited)
Self-Validating Experimental Protocol: Whole-Cell Patch-Clamp

To accurately quantify Cav3.2 blockade, the whole-cell patch-clamp technique is the gold standard, as it directly measures ion flux across the membrane[6].

  • Cell Preparation: Culture HEK293 cells stably expressing human Cav3.2 channels.

  • Configuration (Self-Validation Step 1): Achieve the whole-cell configuration. Monitor membrane capacitance (Cm) and series resistance (Rs). Validation: Reject any cell with Rs > 10 MΩ to ensure precise voltage control and prevent artifactual current drops.

  • Voltage Protocol: Apply a depolarizing voltage step from a holding potential of -100 mV to -30 mV to elicit T-type calcium currents.

  • Compound Perfusion: Perfuse the 2,4,6-trichloro analog (dissolved in <0.1% DMSO to prevent solvent toxicity) into the extracellular bath.

  • Washout (Self-Validation Step 2): Perfuse with standard extracellular solution without the drug. Validation: The current must recover to at least 80% of baseline. If it does not, the compound may be causing non-specific cell membrane disruption rather than true channel blockade.

PatchClamp Step1 HEK293 Cell Prep (Expressing Cav3.2) Step2 Whole-Cell Configuration (Rupture Patch) Step1->Step2 Step3 Perfusion of Trichloro-Analog Step2->Step3 Step4 Voltage Protocol (-100mV to -30mV) Step3->Step4 Step5 Current Measurement (Data Acquisition) Step4->Step5

Caption: Step-by-step whole-cell patch-clamp workflow for Cav3.2 channel blockade.

Antimicrobial Efficacy

Quinazoline analogs are frequently evaluated for broad-spectrum antimicrobial activity. Studies on related 2-substituted mercapto-quinazolin-4-one analogs demonstrate that substitutions at position-6 significantly influence antimicrobial potency against E. coli and S. aureus[7].

The 2,4,6-trichloro-3,4-dihydroquinazoline analog incorporates a C6-chlorine, which generally enhances lipophilicity and bacterial cell wall penetration. However, the lack of a thioether or mercapto moiety (which is correlated with improved antimicrobial potency[7]) makes the pure trichloro analog a less effective standalone antimicrobial compared to specialized functionalized derivatives (e.g., compound 17 from El-Ablak et al.)[7].

Conclusion

While 2,4,6-Trichloro-3,4-dihydroquinazoline serves as a robust, highly lipophilic chemical building block, direct biological application reveals that its dense steric bulk can hinder precise target binding (as seen in TryR models). For advanced drug development, targeted mono-fluorination (e.g., KCP10068F) or specific C4-amide substitutions provide superior balances of metabolic stability, target affinity (Cav3.2 and TryR), and aqueous solubility.

References

  • Title: Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography Source: NIH / PubMed Central URL
  • Title: Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects Source: NIH / PubMed URL
  • Source: Academia.

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Validation

mass spectrometry fragmentation analysis of 2,4,6-Trichloro-3,4-dihydroquinazoline

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 2,4,6-Trichloro-3,4-dihydroquinazoline Introduction 2,4,6-Trichloro-3,4-dihydroquinazoline is a halogenated heterocyclic compound with potential applic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 2,4,6-Trichloro-3,4-dihydroquinazoline

Introduction

2,4,6-Trichloro-3,4-dihydroquinazoline is a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure and stability is paramount for its characterization and quality control. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing detailed information about the molecule's mass, elemental composition, and structural features through the analysis of its fragmentation patterns. This guide offers a comprehensive examination of the predicted fragmentation behavior of 2,4,6-Trichloro-3,4-dihydroquinazoline under various mass spectrometric conditions, providing researchers with a robust framework for its analysis.

Predicted Fragmentation Pathways

The fragmentation of 2,4,6-Trichloro-3,4-dihydroquinazoline is expected to be influenced by several structural features: the quinazoline core, the dihydro nature of one of the rings, and the presence of three chlorine atoms. The following sections detail the predicted fragmentation pathways under different ionization techniques.

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of 2,4,6-Trichloro-3,4-dihydroquinazoline under EI is predicted to proceed through several key pathways, as illustrated in the diagram below.

M [M]+• m/z 248/250/252/254 F1 [M-Cl]+ m/z 213/215/217 M->F1 - •Cl F2 [M-HCl]+• m/z 212/214/216 M->F2 - HCl F3 [M-CH2NH]+• m/z 219/221/223 M->F3 - CH2NH (RDA) F4 [F1-HCl]+ m/z 177/179 F1->F4 - HCl F5 [F2-Cl]+ m/z 177/179 F2->F5 - •Cl F6 [F3-Cl]+ m/z 184/186 F3->F6 - •Cl

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway of 2,4,6-Trichloro-3,4-dihydroquinazoline.

The initial molecular ion ([M]+•) will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms. The most likely initial fragmentation steps include:

  • Loss of a Chlorine Radical (•Cl): This is a common fragmentation pathway for halogenated compounds, leading to the formation of a relatively stable cation.

  • Loss of Hydrogen Chloride (HCl): A rearrangement process can lead to the elimination of a neutral HCl molecule.

  • Retro-Diels-Alder (RDA) Reaction: The dihydro-ring can undergo a retro-Diels-Alder reaction, resulting in the loss of a neutral CH2NH fragment.

Subsequent fragmentation of these primary fragment ions will lead to a cascade of smaller ions, providing a rich and informative mass spectrum.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]+. Subsequent fragmentation is then induced by collision with an inert gas in a process known as Collision-Induced Dissociation (CID). The fragmentation of the [M+H]+ ion of 2,4,6-Trichloro-3,4-dihydroquinazoline is expected to be more controlled than under EI.

MH [M+H]+ m/z 249/251/253/255 F1_esi [M+H-HCl]+ m/z 213/215/217 MH->F1_esi - HCl F2_esi [M+H-Cl2]+ m/z 179/181 MH->F2_esi - Cl2 F3_esi [F1_esi-HCl]+ m/z 177/179 F1_esi->F3_esi - HCl

Figure 2: Predicted ESI-CID fragmentation pathway of protonated 2,4,6-Trichloro-3,4-dihydroquinazoline.

The primary fragmentation pathways for the protonated molecule are anticipated to be:

  • Loss of HCl: Similar to EI, the elimination of a neutral HCl molecule is a likely and facile fragmentation route.

  • Loss of Cl2: The elimination of a neutral chlorine molecule is another plausible fragmentation pathway, particularly at higher collision energies.

The resulting fragment ions can undergo further dissociation, providing valuable structural information.

Comparison of Fragmentation Patterns

The choice of ionization technique will significantly impact the observed mass spectrum. A comparison of the expected outcomes is summarized below.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Primary Ion Molecular ion ([M]+•)Protonated molecule ([M+H]+)
Fragmentation Extent Extensive, complex spectraControlled, simpler spectra
Key Fragments Radical cations and even-electron ionsPrimarily even-electron ions
Primary Pathways Loss of •Cl, HCl, RDALoss of HCl, Cl2
Application Structural elucidation, library matchingMolecular weight determination, targeted analysis

Experimental Protocols

To obtain high-quality mass spectra for 2,4,6-Trichloro-3,4-dihydroquinazoline, the following experimental protocols are recommended.

Sample Preparation
  • Accurately weigh approximately 1 mg of 2,4,6-Trichloro-3,4-dihydroquinazoline.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Vortex the solution until the sample is completely dissolved.

  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • For EI-MS, the sample can be introduced directly via a direct insertion probe or after separation by gas chromatography.

Mass Spectrometry Analysis

For EI-MS (using a GC-MS system):

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-350.

    • Scan Rate: 2 scans/sec.

For ESI-MS (using a LC-MS system):

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is recommended.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 8 L/min.

    • Drying Gas Temperature: 325 °C.

    • MS1 Mass Range: m/z 100-400.

    • MS/MS (CID): Select the [M+H]+ ion for fragmentation with varying collision energies (e.g., 10, 20, 40 eV).

Data Interpretation and Isotopic Patterns

A critical aspect of analyzing the mass spectrum of 2,4,6-Trichloro-3,4-dihydroquinazoline is the recognition of the isotopic patterns generated by the chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic isotopic cluster for any chlorine-containing ion.

Number of Chlorine AtomsIsotopic Pattern (Relative Intensity)
1M : M+2 (100 : 32)
2M : M+2 : M+4 (100 : 65 : 10)
3M : M+2 : M+4 : M+6 (100 : 97 : 32 : 3)

By carefully examining the isotopic patterns of the precursor and fragment ions, the number of chlorine atoms in each fragment can be determined, which is invaluable for confirming the proposed fragmentation pathways.

Conclusion

The is a powerful tool for its structural characterization. By understanding the fundamental principles of fragmentation for halogenated heterocyclic compounds and employing appropriate analytical methodologies, researchers can confidently identify this molecule and elucidate its structure. The predicted fragmentation pathways and experimental protocols outlined in this guide provide a solid foundation for the successful mass spectrometric analysis of 2,4,6-Trichloro-3,4-dihydroquinazoline and related compounds.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]

Comparative

A Comparative Benchmarking Guide: Evaluating 2,4,6-Trichloro-3,4-dihydroquinazoline Against Standard Quinazoline-Based EGFR Inhibitors

Abstract The quinazoline scaffold is a cornerstone in the development of targeted cancer therapeutics, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapeutics, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] This guide provides a comprehensive framework for the preclinical evaluation of a novel compound, 2,4,6-Trichloro-3,4-dihydroquinazoline, against the established first-generation EGFR inhibitors, Gefitinib (Iressa®) and Erlotinib (Tarceva®). We will delve into the mechanistic rationale, present detailed experimental protocols for comparative analysis, and offer a template for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new kinase inhibitors.

Introduction: The Quinazoline Scaffold in Oncology

The dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[1][4] The quinazoline core has proven to be a highly effective pharmacophore for targeting the ATP-binding site within the EGFR kinase domain.[1][2][3] First-generation inhibitors like Gefitinib and Erlotinib have demonstrated significant clinical efficacy, particularly in patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[5][6][7] These drugs function by competitively and reversibly blocking ATP binding, which in turn inhibits EGFR autophosphorylation and downstream pro-survival signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][8][9]

Given the prevalence of acquired resistance to first-generation inhibitors, often through secondary mutations like T790M, the development of new quinazoline-based compounds remains a high priority. This guide focuses on a novel, hypothetical compound, 2,4,6-Trichloro-3,4-dihydroquinazoline, and outlines a rigorous benchmarking strategy to assess its potential as a competitive EGFR inhibitor.

Mechanism of Action: Targeting the EGFR Kinase Domain

The primary mechanism of action for the quinazoline inhibitors benchmarked in this guide is the inhibition of the EGFR tyrosine kinase. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its C-terminal tail. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways that regulate cell proliferation, survival, and migration.[9][10]

Gefitinib and Erlotinib, our benchmark compounds, are anilinoquinazolines that mimic the adenine moiety of ATP, allowing them to bind to the ATP-pocket of the EGFR kinase domain.[11][12] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, effectively shutting down the signaling cascade.[12] Our investigation of 2,4,6-Trichloro-3,4-dihydroquinazoline will, therefore, focus on its ability to elicit a similar inhibitory effect.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation ATP ATP ADP ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Quinazoline_Inhibitor Gefitinib / Erlotinib / 2,4,6-Trichloro-3,4-dihydroquinazoline Quinazoline_Inhibitor->EGFR Inhibition Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Comparative Experimental Data

The following tables present a template for summarizing the key experimental data gathered during the comparative analysis.

Table 1: In Vitro EGFR Kinase Inhibition

CompoundTargetIC50 (nM)Assay Type
2,4,6-Trichloro-3,4-dihydroquinazoline EGFR (Wild-Type)[Experimental Value]Cell-free kinase assay
EGFR (L858R mutant)[Experimental Value]Cell-free kinase assay
EGFR (T790M mutant)[Experimental Value]Cell-free kinase assay
Gefitinib (Iressa®) EGFR (Wild-Type)26-57Cell-free kinase assay
EGFR (L858R mutant)[Literature Value]Cell-free kinase assay
EGFR (T790M mutant)[Literature Value]Cell-free kinase assay
Erlotinib (Tarceva®) EGFR (Wild-Type)2Cell-free kinase assay
EGFR (L858R mutant)[Literature Value]Cell-free kinase assay
EGFR (T790M mutant)[Literature Value]Cell-free kinase assay

Table 2: Cell-Based Anti-Proliferative Activity

CompoundCell LineEGFR StatusGI50 (µM)Assay Type
2,4,6-Trichloro-3,4-dihydroquinazoline A549Wild-Type[Experimental Value]MTT Assay
HCC827exon 19 del[Experimental Value]MTT Assay
NCI-H1975L858R/T790M[Experimental Value]MTT Assay
Gefitinib (Iressa®) A549Wild-Type[Literature Value]MTT Assay
HCC827exon 19 del[Literature Value]MTT Assay
NCI-H1975L858R/T790M[Literature Value]MTT Assay
Erlotinib (Tarceva®) A549Wild-Type[Literature Value]MTT Assay
HCC827exon 19 del[Literature Value]MTT Assay
NCI-H1975L858R/T790M[Literature Value]MTT Assay

Note: GI50 (Growth Inhibition 50) is used for cell-based assays, representing the concentration that inhibits cell growth by 50%.

Experimental Protocols

A rigorous and standardized set of experimental protocols is crucial for generating reproducible and comparable data.

In Vitro EGFR Kinase Assay for IC50 Determination

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the purified EGFR kinase domain.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds in DMSO C Dispense compounds into 384-well plate A->C B Prepare kinase, substrate, & ATP solutions in assay buffer D Add EGFR kinase and peptide substrate mixture B->D C->D E Initiate reaction with ATP D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Stop reaction and add detection reagent (e.g., ADP-Glo™) F->G H Read luminescence on plate reader G->H I Plot % inhibition vs. log[inhibitor] and fit to sigmoidal curve to derive IC50 H->I

Sources

Validation

A Comparative Guide to the Synthesis of 2,4,6-Trichloro-3,4-dihydroquinazoline: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents frequently leads to the synthesis of complex heterocyclic scaffolds, among which the quinazoline core holds a promine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently leads to the synthesis of complex heterocyclic scaffolds, among which the quinazoline core holds a prominent position due to its broad spectrum of biological activities. A key derivative, 2,4,6-Trichloro-3,4-dihydroquinazoline, serves as a crucial intermediate in the development of various pharmaceuticals and agrochemicals.[1] Its synthesis, however, presents challenges in terms of reproducibility, yield, and safety. This guide provides a critical comparison of the available synthetic pathways to this important molecule, offering insights into their practicality and reliability for research and development applications.

Introduction to the Synthetic Challenge

The synthesis of substituted quinazolines and their dihydro derivatives has been a subject of extensive research.[1] While numerous methods exist for the construction of the core quinazoline ring system, the specific introduction of a trichloro-substitution pattern on the 3,4-dihydroquinazoline scaffold is not as widely documented. This guide will focus on plausible synthetic routes derived from established chemical principles and available literature on related compounds, evaluating their potential for reproducible synthesis of 2,4,6-Trichloro-3,4-dihydroquinazoline.

Pathway 1: Cyclocondensation of a Substituted o-Aminobenzylamine Derivative

A promising and logical approach to the synthesis of 2,4,6-Trichloro-3,4-dihydroquinazoline involves the cyclocondensation of a suitably substituted ortho-aminobenzylamine derivative with a one-carbon electrophile. This strategy is a well-established method for the formation of the dihydroquinazoline ring.[2]

Proposed Synthetic Scheme

The proposed pathway commences with the synthesis of the key intermediate, 2-amino-4,6-dichlorobenzylamine. This intermediate can then be cyclized using a suitable one-carbon source, such as formaldehyde or its synthetic equivalents, to yield the target molecule. Subsequent chlorination at the 2-position would complete the synthesis.

Pathway_1 cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Dihydroquinazoline Ring Formation cluster_2 Step 3: Final Chlorination 2_amino_4_6_dichlorobenzaldehyde 2-Amino-4,6-dichlorobenzaldehyde reductive_amination Reductive Amination (e.g., NaBH3CN, NH4OAc) 2_amino_4_6_dichlorobenzaldehyde->reductive_amination 2_amino_4_6_dichlorobenzylamine 2-Amino-4,6-dichlorobenzylamine reductive_amination->2_amino_4_6_dichlorobenzylamine cyclization Cyclocondensation (e.g., Formaldehyde) 2_amino_4_6_dichlorobenzylamine->cyclization 6_8_dichloro_1_2_3_4_tetrahydroquinazoline 6,8-Dichloro-1,2,3,4-tetrahydroquinazoline cyclization->6_8_dichloro_1_2_3_4_tetrahydroquinazoline chlorination Chlorination (e.g., POCl3) 6_8_dichloro_1_2_3_4_tetrahydroquinazoline->chlorination target_molecule 2,4,6-Trichloro-3,4- dihydroquinazoline chlorination->target_molecule

Figure 1: Proposed synthesis of 2,4,6-Trichloro-3,4-dihydroquinazoline via cyclocondensation.

Experimental Considerations and Reproducibility

Synthesis of 2-Amino-4,6-dichlorobenzylamine: The synthesis of the starting material, 2-amino-4,6-dichlorobenzaldehyde, is a critical step. While not explicitly detailed in the immediate search results, methods for the synthesis of related amino-substituted benzaldehydes are known and can be adapted.[3] The subsequent reductive amination to form the corresponding benzylamine is a standard and generally reproducible transformation.

Cyclocondensation: The reaction of o-aminobenzylamines with aldehydes to form 3,4-dihydroquinazolines is a widely used method.[2] The choice of the one-carbon source and reaction conditions (e.g., solvent, temperature, catalyst) will be crucial for optimizing the yield and purity of the 6,8-dichloro-1,2,3,4-tetrahydroquinazoline intermediate. The reproducibility of this step is expected to be good, provided that the starting materials are of high purity and the reaction parameters are carefully controlled.

Chlorination: The final chlorination step to introduce the chlorine atom at the 2-position can be achieved using various chlorinating agents, such as phosphorus oxychloride (POCl₃). This type of reaction is common in heterocyclic chemistry. However, the reactivity of the dihydroquinazoline ring and the potential for side reactions, such as over-chlorination or ring opening, need to be carefully considered. The reproducibility of this step may be more challenging and require careful optimization of reaction conditions.

Pathway 2: Synthesis from a Pre-chlorinated Precursor

An alternative strategy involves the use of a precursor that already contains the desired trichloro-substitution pattern on the aromatic ring. This approach could potentially simplify the final steps of the synthesis.

Proposed Synthetic Scheme

This pathway would likely start from a readily available trichlorinated aromatic compound, such as 2,4,6-trichlorobenzaldehyde.

Pathway_2 cluster_0 Step 1: Introduction of Amino Group cluster_1 Step 2 & 3: Ring Formation and Chlorination 2_4_6_trichlorobenzaldehyde 2,4,6-Trichlorobenzaldehyde amination Amination/ Nitration-Reduction 2_4_6_trichlorobenzaldehyde->amination 2_amino_4_6_dichlorobenzaldehyde 2-Amino-4,6-dichlorobenzaldehyde amination->2_amino_4_6_dichlorobenzaldehyde reductive_amination_cyclization Reductive Amination & Cyclocondensation 2_amino_4_6_dichlorobenzaldehyde->reductive_amination_cyclization chlorination_final Chlorination reductive_amination_cyclization->chlorination_final target_molecule_2 2,4,6-Trichloro-3,4- dihydroquinazoline chlorination_final->target_molecule_2

Figure 2: Proposed synthesis of 2,4,6-Trichloro-3,4-dihydroquinazoline from a pre-chlorinated precursor.

Experimental Considerations and Reproducibility

Synthesis of 2-Amino-4,6-dichlorobenzaldehyde: The key challenge in this pathway is the selective introduction of an amino group at the 2-position of 2,4,6-trichlorobenzaldehyde. This could potentially be achieved through a nitration reaction followed by reduction. However, the directing effects of the existing chloro and formyl groups would need to be carefully considered to ensure the desired regioselectivity. The reproducibility of this step could be variable and highly dependent on the specific reaction conditions. The commercial availability of 2,4,6-trichlorobenzaldehyde is a significant advantage for this route.[4][5]

Subsequent Steps: Once 2-amino-4,6-dichlorobenzaldehyde is obtained, the subsequent steps of reductive amination and cyclocondensation would be similar to those described in Pathway 1, with comparable expectations for reproducibility. The final chlorination step would also present similar challenges.

Comparison of Pathways

FeaturePathway 1: Cyclocondensation of Substituted o-AminobenzylaminePathway 2: From Pre-chlorinated Precursor
Starting Material Availability Synthesis of 2-amino-4,6-dichlorobenzaldehyde may be required.2,4,6-trichlorobenzaldehyde is commercially available.[4][5]
Key Challenge Multi-step synthesis of the key benzylamine intermediate.Selective introduction of the amino group at the 2-position.
Reproducibility of Key Step Reductive amination and cyclocondensation are generally reproducible.Nitration and reduction may have regioselectivity and yield issues.
Overall Efficiency Potentially longer route due to precursor synthesis.Potentially shorter if the amination step is efficient.
Safety Considerations Standard laboratory hazards associated with organic synthesis.Nitration reactions can be hazardous if not properly controlled.

Conclusion and Recommendations

Both proposed pathways for the synthesis of 2,4,6-Trichloro-3,4-dihydroquinazoline present viable, yet distinct, challenges.

Pathway 1 offers a more predictable and potentially more reproducible route for the formation of the core dihydroquinazoline ring, as the key cyclocondensation step is well-established. However, the synthesis of the required 2-amino-4,6-dichlorobenzylamine precursor may be a multi-step process that requires careful optimization.

Pathway 2 benefits from the commercial availability of the starting material, 2,4,6-trichlorobenzaldehyde. The main hurdle lies in the selective introduction of the amino group. If an efficient and reproducible method for this transformation can be established, this pathway could be more direct.

For researchers prioritizing a higher likelihood of success and reproducibility, Pathway 1 is recommended as the initial approach , despite its potentially longer sequence. The individual steps are based on more conventional and well-understood reactions. However, for those with expertise in aromatic substitution reactions and a willingness to invest in optimizing the amination of a polychlorinated aromatic ring, Pathway 2 offers a potentially more convergent and efficient route.

Ultimately, the choice of synthetic pathway will depend on the specific expertise of the research team, the availability of starting materials and reagents, and the desired scale of the synthesis. Careful experimental validation and optimization will be crucial for achieving a reproducible and efficient synthesis of 2,4,6-Trichloro-3,4-dihydroquinazoline.

References

  • Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. (URL not available)
  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry. 2017.
  • Method for producing 2-amino-substituted benzaldehyde compound.
  • 2,4,6-Trichlorobenzaldehyde | 24473-00-5. Sigma-Aldrich.
  • 2,4,6-Trichlorobenzaldehyde | C7H3Cl3O | CID 5314457. PubChem.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Trichloro-3,4-dihydroquinazoline

For researchers at the forefront of drug development, rigorous adherence to safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. The handling and di...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug development, rigorous adherence to safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. The handling and disposal of novel chemical entities demand a proactive and informed approach. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2,4,6-Trichloro-3,4-dihydroquinazoline, ensuring the protection of laboratory personnel and the environment. As a halogenated heterocyclic compound, it must be treated as hazardous waste, with disposal protocols reflecting its potential toxicity and environmental persistence.

Core Principle: Hazard Identification and Risk Mitigation

While a specific Safety Data Sheet (SDS) for the 3,4-dihydro derivative is not always available, the toxicological profile can be inferred from its parent compound, 2,4,6-Trichloroquinazoline. This proactive approach—treating a compound with high caution based on its structural class—is fundamental to laboratory safety.

Anticipated Hazards: Based on data from structurally similar chlorinated aromatic compounds, 2,4,6-Trichloro-3,4-dihydroquinazoline should be presumed to be:

  • Acutely Toxic: Likely harmful or toxic if swallowed.[1]

  • A Skin and Eye Irritant: Expected to cause skin irritation and potentially serious eye damage.[1]

  • A Respiratory Irritant: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[1]

  • Environmentally Hazardous: Halogenated organic compounds are often toxic to aquatic life and can have long-lasting environmental effects.[2][3]

Therefore, under no circumstances should this compound or its waste be disposed of via standard laboratory drains or municipal trash.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the correct PPE must be donned. The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

PPE SpecificationRationale
Gloves Nitrile or other chemically resistant gloves are mandatory to prevent skin contact and absorption.[2][6]
Eye Protection Chemical safety goggles or a face shield are essential to protect against accidental splashes or dust particles.[2][6]
Lab Coat A properly fastened laboratory coat protects skin and personal clothing from contamination.[2]
Respiratory Protection All handling of solid material should occur in a certified chemical fume hood to prevent inhalation. If there is a risk of aerosolization outside a hood, a NIOSH-approved respirator (e.g., N95 for particulates or one with an organic vapor cartridge) is required.[2][7]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol ensures that waste is segregated, contained, and managed in a manner that is safe, compliant, and verifiable.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in a compliant waste management program. Cross-contamination can create hazardous chemical reactions and complicate the disposal process. As a chlorinated organic compound, 2,4,6-Trichloro-3,4-dihydroquinazoline waste belongs to the Halogenated Organic Waste stream.[8]

  • Solid Waste:

    • Place excess or expired solid 2,4,6-Trichloro-3,4-dihydroquinazoline directly into a designated, clearly labeled hazardous waste container.

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves, bench paper) must also be disposed of in this container.[9]

  • Liquid Waste:

    • Collect all solutions containing 2,4,6-Trichloro-3,4-dihydroquinazoline in a dedicated, sealed container for halogenated liquid waste.[8][10]

    • The initial solvent rinse (e.g., from acetone or ethanol) of any contaminated glassware must be collected as hazardous liquid waste.[9] Subsequent rinses may be permissible for drain disposal only if they do not meet the criteria for hazardous waste, but it is best practice to collect all rinses.[4]

  • "Empty" Original Containers:

    • A container that held this compound is not truly empty until decontaminated. Triple-rinse the container with a suitable solvent. The first rinseate is considered acutely hazardous and must be collected as halogenated liquid waste.[9]

Step 2: Containerization and Labeling
  • Container Choice: Use only chemically compatible containers with secure, tight-fitting lids. Avoid filling containers beyond 90% capacity to prevent spills and accommodate vapor expansion.[10]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "2,4,6-Trichloro-3,4-dihydroquinazoline "

    • A list of all components and their approximate percentages (including solvents).

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, environmental hazard).

    • The date of first accumulation.

Step 3: Secure Temporary Storage

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from ignition sources and incompatible materials.

  • Within secondary containment to capture any potential leaks.

Arrange for pickup by your institution's certified hazardous waste disposal service in a timely manner, adhering to all local and federal accumulation time limits.[11]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

Minor Spill (Contained on a benchtop):
  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain & Absorb: For a solid spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into the solid hazardous waste container.[7] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[12]

  • Collect Waste: Sweep the absorbent material into a sealed, labeled hazardous waste container.[9][12]

  • Decontaminate: Wipe the spill area with a solvent-moistened cloth (collecting the cloth as hazardous waste), followed by a thorough wash with soap and water.[12][13]

Major Spill (Outside of a fume hood, risk of exposure):
  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: Restrict access to the area and shut down any potential ignition sources.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately.[7][12] Provide them with the chemical name and any available hazard information.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Workflow Visualization

The following diagram illustrates the decision-making process for the disposal of waste generated from working with 2,4,6-Trichloro-3,4-dihydroquinazoline.

G cluster_0 Waste Generation Point Generate Generate Waste (Solid, Liquid, Contaminated Labware) Solid Solid Waste (e.g., excess compound, gloves) Generate->Solid Is it solid or contaminated consumable? Liquid Liquid Waste (e.g., solutions, first rinse) Generate->Liquid Is it a solution or first rinse? Glass Contaminated Glassware Generate->Glass Is it glassware? HalogenatedSolid Container: Halogenated Solid Waste Solid->HalogenatedSolid HalogenatedLiquid Container: Halogenated Liquid Waste Liquid->HalogenatedLiquid Decon Decontaminate: Triple Rinse Glass->Decon EHS Store in SAA Arrange EHS Pickup HalogenatedSolid->EHS HalogenatedLiquid->EHS Decon->HalogenatedLiquid CleanGlass Clean Glassware or Sharps Box Decon->CleanGlass After Decontamination

Caption: Waste Disposal Workflow for 2,4,6-Trichloro-3,4-dihydroquinazoline.

References

  • Vertex AI Search. (2025, May 1).
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • Sigma-Aldrich. (2025, November 6).
  • U.S. Environmental Protection Agency. (1987, December).
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  • PubChem. 2,4,6-Trichloroquinazoline | C8H3Cl3N2 | CID 10421510.
  • Turner, R. J. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
  • Fisher Scientific. (2025, December 22).
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  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs.
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Handling

Personal protective equipment for handling 2,4,6-Trichloro-3,4-dihydroquinazoline

An Essential Guide to the Safe Handling of 2,4,6-Trichloro-3,4-dihydroquinazoline Hazard Assessment: A Synthesis of Available Data The primary hazards associated with 2,4,6-Trichloro-3,4-dihydroquinazoline are inferred f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Safe Handling of 2,4,6-Trichloro-3,4-dihydroquinazoline

Hazard Assessment: A Synthesis of Available Data

The primary hazards associated with 2,4,6-Trichloro-3,4-dihydroquinazoline are inferred from its structural components: a chlorinated heterocyclic core. Analysis of close structural analogues indicates significant potential for toxicity and irritation. The GHS hazard classifications for 2,4,6-Trichloroquinazoline and a substituted trichloro-3,4-dihydroquinazoline derivative form the basis of our risk assessment.[1][2]

Table 1: Anticipated Hazard Profile

Hazard Classification GHS Hazard Code Anticipated Risk from 2,4,6-Trichloro-3,4-dihydroquinazoline Source (Structural Analogue)
Acute Toxicity (Oral) H301 / H302 Toxic or Harmful if swallowed. 2,4,6-Trichloroquinazoline[1]
Acute Toxicity (Dermal) H312 Harmful in contact with skin. ethyl 2,5,6-trichloro-3,4-dihydroquinazoline-3-acetate[2]
Acute Toxicity (Inhalation) H332 Harmful if inhaled. ethyl 2,5,6-trichloro-3,4-dihydroquinazoline-3-acetate[2]
Skin Corrosion/Irritation H315 Causes skin irritation. 2,4,6-Trichloroquinazoline[1], ethyl 2,5,6-trichloro-3,4-dihydroquinazoline-3-acetate[2]
Serious Eye Damage/Irritation H318 / H319 Causes serious eye damage or irritation. 2,4,6-Trichloroquinazoline[1], ethyl 2,5,6-trichloro-3,4-dihydroquinazoline-3-acetate[2]
Respiratory Irritation H335 May cause respiratory irritation. 2,4,6-Trichloroquinazoline[1]

| Reproductive Toxicity | H361fd | Suspected of damaging fertility or the unborn child. | ethyl 2,5,6-trichloro-3,4-dihydroquinazoline-3-acetate[2] |

A critical finding is the potential for reproductive toxicity (H361fd) based on a closely related dihydro-derivative[2]. This elevates the handling risk and necessitates stringent controls to prevent any exposure, particularly for personnel of reproductive age.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure. The following equipment is mandatory for all personnel handling this compound.

  • Eye and Face Protection :

    • Requirement : Chemical splash goggles and a full-face shield.

    • Rationale : The high risk of serious eye damage (H318) necessitates robust protection against splashes of the compound, whether in solid or solution form[1]. A face shield provides a secondary barrier, especially during procedures with a higher risk of splashing, such as transferring solutions or sonicating.

  • Skin and Body Protection :

    • Gloves : Double-gloving with chemically resistant nitrile or neoprene gloves is required.

      • Rationale : The compound is classified as harmful upon skin contact and a skin irritant (H312, H315)[2]. While specific breakthrough time data is unavailable, nitrile and neoprene are recommended for similar quinazoline derivatives[3]. Double-gloving provides an additional layer of safety against tears and minimizes contamination during doffing. Always inspect gloves for integrity before use.

    • Lab Coat : A flame-resistant lab coat with tight-fitting cuffs.

      • Rationale : This provides a removable barrier to protect personal clothing and underlying skin from contamination. Cuffs should be tucked into the outer glove.

  • Respiratory Protection :

    • Requirement : A NIOSH-approved N95 dust mask or a higher-level respirator (e.g., a half-mask respirator with P100 particulate filters).

    • Rationale : To prevent inhalation of airborne particles (H332, H335), especially when handling the solid powder[1][2]. All weighing and transfer of the solid must be performed within a certified chemical fume hood to further minimize inhalation risk[3][4].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for ensuring safety and experimental integrity.

A. Preparation and Engineering Controls

  • Designate a Work Area : All work with 2,4,6-Trichloro-3,4-dihydroquinazoline must be conducted in a designated area within a certified chemical fume hood[4].

  • Verify Safety Equipment : Before starting, ensure that a safety shower and eyewash station are unobstructed and have been recently tested[3].

  • Assemble Materials : Gather all necessary equipment, solvents, and quench solutions before introducing the compound to the work area.

  • Don PPE : Follow the systematic PPE donning procedure outlined in the workflow diagram below.

B. Handling the Compound

  • Weighing and Transfer : Carefully weigh the solid compound on wax paper or in a tared container inside the fume hood to contain dust. Use spatulas and tools dedicated to this compound to prevent cross-contamination.

  • Solution Preparation : When dissolving, slowly add the solid compound to the solvent to prevent splashing[3]. Ensure the vessel is appropriately sized and on a stable surface.

  • Post-Handling : After handling, decontaminate all work surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water. Thoroughly wash hands and any exposed skin, even after wearing gloves[3].

C. PPE Removal (Doffing)

  • Outer Gloves : Remove the outer pair of gloves first, peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles : Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat : Remove the lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves : Remove the inner pair of gloves and dispose of them.

  • Hand Washing : Immediately wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don_LC 1. Lab Coat Don_IG 2. Inner Gloves (Over Cuffs) Don_LC->Don_IG Don_RP 3. Respirator Don_IG->Don_RP Don_G 4. Goggles Don_RP->Don_G Don_FS 5. Face Shield Don_G->Don_FS Don_OG 6. Outer Gloves Don_FS->Don_OG End Procedure Complete Don_OG->End Doff_OG 1. Outer Gloves Doff_FS 2. Face Shield Doff_OG->Doff_FS Doff_G 3. Goggles Doff_FS->Doff_G Doff_LC 4. Lab Coat Doff_G->Doff_LC Doff_IG 5. Inner Gloves Doff_LC->Doff_IG Doff_HW 6. Wash Hands Doff_IG->Doff_HW Start Start Procedure Start->Don_LC

Caption: PPE Donning and Doffing Workflow for Handling Hazardous Compounds.

Emergency Procedures

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[4].

  • Eye Exposure : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5].

  • Spill : Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) while wearing full PPE. Place the waste in a sealed, labeled container for hazardous disposal. Do not use combustible materials like paper towels to clean up.

Storage and Disposal Plan

  • Storage : Store the compound in a tightly sealed, clearly labeled container[3]. Keep it in a cool, dry, and well-ventilated area, away from strong oxidizing agents[6]. Given the recommendation for a related compound, storage at 2-8°C may be advisable to ensure long-term stability[7].

  • Disposal : All waste containing 2,4,6-Trichloro-3,4-dihydroquinazoline, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste[3]. Chlorinated organic compounds require specific disposal protocols, often involving high-temperature incineration, to prevent the formation of toxic byproducts like dioxins[8][9]. Do not dispose of this material down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • PubChem . 2,4,6-Trichloroquinazoline | C8H3Cl3N2 | CID 10421510. National Center for Biotechnology Information. [Link]

  • Chemical Substance Information . ethyl 2,5,6-trichloro-3,4-dihydroquinazoline-3-acetate. chem-info.jp. [Link]

  • LabSolutions . 2,4,6-Trichloroquinazoline. LabSolutions. [Link]

  • Scribd . Chlorine Waste Disposal Strategies. Scribd. [Link]

  • Royal Society of Chemistry . Disposal methods for chlorinated aromatic waste. Chemical Society Reviews. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloro-3,4-dihydroquinazoline
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2,4,6-Trichloro-3,4-dihydroquinazoline
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